Herbacetin

Catalog No.
S618855
CAS No.
527-95-7
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Herbacetin

CAS Number

527-95-7

Product Name

Herbacetin

IUPAC Name

3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H

InChI Key

ZDOTZEDNGNPOEW-UHFFFAOYSA-N

SMILES

Array

Synonyms

Herbacetin

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O

The exact mass of the compound Herbacetin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

pharmacokinetics of herbacetin absorption and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics and Metabolism Data

Parameter Description / Value Experimental System Source / Reference
Oral Bioavailability Very low; parent herbacetin often undetectable in plasma after oral dose Rats (4 mg/kg oral administration) [1]
Primary Metabolic Pathway Glucuronidation In vivo (rat); in vitro (rat tissues) [1]
Identified Metabolites This compound glucuronides, sulfates, methylates, and an isomeric form In vivo (rat bile, urine, feces) [1]
Recovery in Excreta Feces (main route); cumulative urinary & biliary recovery ~30% after IV dose Rats [1]
CYP450 Inhibition Broad-spectrum inhibitor of major CYP450s (3A4, 2B6, 2C9, 2E1, 2D6) In vitro (human liver microsomes) [2]
CYP3A4 Inhibition (IC50) 32 ± 8 μmol/L In vitro (fluorimetric assay) [3]
Key Structural Features for CYP Inhibition 4-, 6-, and 8-position hydroxyl groups In vitro (structure-activity relationship) [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

Protocol: Identifying In Vivo Metabolites [1]

This protocol outlines the process for identifying the metabolites of this compound in a rat model.

  • Animal Administration: Rats received this compound intravenously (5 mg/kg) or orally (50 mg/kg). Bile, urine, and feces were collected post-administration.
  • Sample Preparation: Biological samples (bile, urine, plasma) were processed using solid-phase extraction (SPE) with Oasis HLB cartridges.
  • Metabolite Identification: Analysis was performed using a Liquid Chromatography/Ion Trap Mass Spectrometry (LC/MSn) system. Metabolites were identified by comparing their full-scan mass spectra and fragmentation patterns (MSn) with those of the parent this compound compound.
  • Quantification: The amounts of this compound and its metabolites in samples were determined using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol: Assessing CYP450 Inhibition [2]

This protocol describes how to evaluate the inhibitory effects of this compound on human cytochrome P450 enzymes.

  • Incubation System: Experiments used a human liver microsome (HLM) incubation system.
  • CYP450 Activity Probes: The metabolic activities of specific CYP450 isoforms were tracked using well-established marker reactions:
    • CYP3A4: Testosterone 6β-hydroxylation
    • CYP2B6: Bupropion hydroxylation
    • CYP2C9: Tolbutamide methylhydroxylation
    • CYP2E1: Chlorzoxazone 6-hydroxylation
    • CYP2D6: Dextromethorphan O-demethylation
  • Analytical Method: The formation of metabolites from these reactions was quantified using UPLC-MS/MS.
  • Inhibition Kinetics: The type of inhibition (e.g., mixed, non-competitive) and inhibition constants (Ki) were determined by analyzing reaction rates at varying concentrations of both the substrate and this compound.

Metabolic and Experimental Pathways

The following diagrams illustrate this compound's metabolic fate and the key experimental workflow for enzyme inhibition studies.

herbacetin_metabolism Herbacetin_Aglycone Herbacetin_Aglycone Phase_II_Metabolism Phase_II_Metabolism Herbacetin_Aglycone->Phase_II_Metabolism CYP450_Inhibition CYP450_Inhibition Herbacetin_Aglycone->CYP450_Inhibition Potent Inhibitor Oral_Administration Oral_Administration Oral_Administration->Herbacetin_Aglycone Herbacetin_Glucuronides Herbacetin_Glucuronides Phase_II_Metabolism->Herbacetin_Glucuronides Primary Path Herbacetin_Sulfates Herbacetin_Sulfates Phase_II_Metabolism->Herbacetin_Sulfates Herbacetin_Methylates Herbacetin_Methylates Phase_II_Metabolism->Herbacetin_Methylates Systemic_Circulation Systemic_Circulation Herbacetin_Glucuronides->Systemic_Circulation Feces Feces Systemic_Circulation->Feces Main Route Urine Urine Systemic_Circulation->Urine

This compound's metabolic fate and excretion after oral administration.

inhibition_workflow Prep Prepare HLM Incubation System Sub Add CYP-specific Substrate (e.g., Testosterone for CYP3A4) Prep->Sub Inhibit Add this compound (Inhibitor) Sub->Inhibit Start Initiate Reaction with NADPH-Regenerating System Inhibit->Start Stop Stop Reaction Start->Stop Analyze UPLC-MS/MS Analysis (Quantify Metabolite Formation) Stop->Analyze Calc Calculate % Inhibition & IC50/Ki Analyze->Calc

General workflow for determining this compound's inhibitory effect on CYP450 enzymes.

Key Implications for Drug Development

  • Addressing Low Bioavailability: Formulation strategies like nanoparticles or co-administration with absorption enhancers may be necessary to improve systemic exposure [1] [4].
  • Predicting Drug-Herbacetin Interactions: this compound's broad CYP450 inhibition suggests high potential for interactions with co-administered drugs metabolized by these enzymes, requiring careful investigation [2] [3].
  • Leveraging Multi-Target Effects: As a natural product, this compound's broad activity aligns with the multi-target drug development paradigm for complex diseases [5].

References

herbacetin glucuronidation pathway in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Herbacetin Glucuronidation: Core Findings

A 2018 study in the Journal of Functional Foods provides the most direct evidence, concluding that "glucuronidation is the dominating in vivo metabolism pathway of this compound" in rats [1] [2].

After oral and intravenous administration, researchers identified seven novel metabolites, with This compound glucuronides being the most abundant forms detected in bile, urine, and feces [1]. The study highlighted an extensive first-pass metabolism, where this compound is rapidly absorbed and then heavily metabolized in the liver [1] [2].

The table below summarizes the key pharmacokinetic parameters from this study:

Parameter Value (Mean ± SD) Significance
Absolute Bioavailability (F) 1.32% Indicates very low systemic availability of the parent compound due to extensive pre-systemic metabolism (e.g., in gut/liver) [1].
Systemic Clearance (CL) 16.4 ± 1.92 mL/kg/min Suggests a high extraction ratio and rapid removal of this compound from systemic circulation [1].
Elimination Half-Life (t₁/₂) 11.9 ± 2.7 min Confirms rapid elimination from the body [1].
Primary Excretion Route Urine (as glucuronides) Glucuronide-conjugated metabolites are the primary form eliminated from the body [2].

The Glucuronidation Pathway and Its Context

The following diagram illustrates the general glucuronidation pathway and its specific application to this compound, based on the described metabolic fate.

herbacetin_glucuronidation This compound This compound UGT_Enzyme UGT Enzyme (in Liver/Intestine) This compound->UGT_Enzyme Substrate UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT_Enzyme Cofactor Herbacetin_Glucuronide This compound Glucuronide UGT_Enzyme->Herbacetin_Glucuronide Catalyzes Elimination Elimination (Bile/Urine) Herbacetin_Glucuronide->Elimination Excreted

Mechanism and Key Players
  • Enzymes: Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes located in the endoplasmic reticulum [3] [4]. These enzymes are highly expressed in major drug-metabolizing organs, primarily the liver, but also significantly in the intestine and kidneys [5] [6].
  • Process: UGTs facilitate the transfer of a glucuronic acid moiety from a cofactor (UDP-glucuronic acid, UDPGA) to a substrate molecule [5]. This conjugation dramatically increases the water solubility of the compound, facilitating its elimination via bile or urine [3] [5].
  • Impact on this compound: For this compound, this process means that after oral administration, the parent compound you intend to deliver is rapidly converted into more soluble glucuronide metabolites before it even reaches systemic circulation [1]. This is a key reason for its low recorded bioavailability.

Experimental Protocols from Key Studies

The primary study on this compound glucuronidation employed a comprehensive approach to map its metabolic fate [1].

In Vivo Animal Model and Dosing
  • Animal Model: Sprague-Dawley rats.
  • Dosing: this compound was administered via both intravenous (IV) injection and oral gavage to compare systemic versus oral pharmacokinetics.
  • Sample Collection: Biological samples including plasma, bile, urine, and feces were collected at predetermined time points post-administration [1].
Analytical Methods for Metabolite Identification and Quantification

The study combined two powerful analytical techniques:

  • Qualitative Analysis: Liquid chromatography/ion trap mass spectrometry (LC/MSn) was used for the initial identification and structural characterization of this compound metabolites. The ion trap mass spectrometer is particularly suited for this as it allows for full-scan MS without significant sensitivity loss, enabling the discovery of novel metabolites [1].
  • Quantitative Analysis: Ultra-liquid chromatography coupled with mass spectrometry (UPLC/MS) was then employed to precisely determine the concentration of this compound and its identified metabolites in the collected biological samples. This allowed for the construction of concentration-time curves and the calculation of pharmacokinetic parameters [1].
In Vitro Enzyme Kinetics
  • Tissue Preparation: Rat intestinal and hepatic microsomes were prepared.
  • Incubation: this compound was incubated with these microsome preparations to study the enzyme kinetics of its metabolism in specific tissues. This step helped confirm the liver and intestine as major sites of this compound glucuronidation [1].

Research Implications and Future Directions

The extensive glucuronidation of this compound presents both a challenge and an opportunity for drug development.

  • Challenge for Oral Bioavailability: The low systemic exposure of the parent this compound due to rapid and extensive glucuronidation is a significant hurdle for developing oral formulations [1]. This is a common issue for many flavonoid compounds.
  • Opportunity with Metabolites: The high systemic exposure of This compound-glucuronides raises important questions. It is crucial to investigate whether these glucuronide metabolites possess any biological activity themselves, as is the case with compounds like morphine-6-glucuronide [6]. Their role in the observed in vivo efficacy of this compound needs to be elucidated.
  • Advanced Modeling: To better predict human pharmacokinetics, the primary study successfully developed a Physiologically Based Pharmacokinetic (PBPK) model using GastroPlus software [2]. Future research should leverage such models, as they can integrate data on metabolism, transporter interactions, and enterohepatic recycling to provide a more accurate prediction of in vivo behavior in humans [4].

References

Summary of Herbacetin's Efficacy & Preliminary Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Model Key Efficacy Findings Safety / Toxicity Observations Citation
KAT-II Inhibition (In vitro) Potent, reversible inhibitor (IC50: 5.98 µM). Proposed for neurological diseases. No effect on HepG2 cell viability at concentrations required for inhibition. [1]
Asthma (In vivo & In vitro) Reduced inflammation & apoptosis via SGK1/NF-κB pathway. Showed protective effects; explicit toxicity not assessed in this study. [2]
Doxorubicin-Induced Cardiotoxicity (In vivo & In vitro) Protected heart tissue by inhibiting oxidative stress & ferroptosis via ACSL4. Mitigated drug-induced damage; demonstrated safety in this disease model. [3] [4]
Influenza Virus & Lung Fibrosis (In vivo & In vitro) Alleviated lung injury/fibrosis by binding viral neuraminidase. Showed therapeutic benefit; explicit toxicity not the focus. [5]
Anti-Inflammatory Effects (In vitro) Inhibited iNOS/NO production via JNK/NF-κB in macrophages. No cytotoxicity observed in RAW264.7 cells at 10, 25, and 50 µM. [6]
Hepatic Encephalopathy (In vivo) Neuroprotective & cognitive enhancing via AMPK/SIRT1 pathways. Improved liver and brain markers, indicating protective effects against toxicity. [7]
Comprehensive Review Summarizes pharmacological activities. Notes that toxicity has not been studied and low bioavailability is a challenge. [8]

Mechanistic Pathways of Herbacetin

The therapeutic and protective effects of this compound are mediated through several key cellular pathways, as illustrated below.

herbacetin_mechanisms cluster_targets Molecular Targets cluster_pathways Affected Pathways & Processes cluster_outcomes Biological Outcomes HBT This compound (HBT) NA Viral Neuraminidase (NA) HBT->NA Binds SGK1 SGK1 HBT->SGK1 Inhibits ACSL4 ACSL4 HBT->ACSL4 Binds & Inhibits ODC Ornithine Decarboxylase (ODC) HBT->ODC Allosterically Inhibits CYP450 Cytochrome P450 (CYP450) Enzymes HBT->CYP450 Broadly Inhibits VirInf Reduced Viral Infection NA->VirInf NFkB Inhibition of NF-κB Pathway SGK1->NFkB Ferroptosis Inhibition of Ferroptosis ACSL4->Ferroptosis ChemoProt Chemoprevention & Toxicity ODC->ChemoProt DrugInt Potential Drug-Drug Interactions CYP450->DrugInt AntiInf Anti-Inflammatory Effect NFkB->AntiInf Apoptosis Reduction of Cell Apoptosis Apoptosis->AntiInf OxStress Inhibition of Oxidative Stress OxStress->AntiInf NeuroProt Neuroprotection OxStress->NeuroProt CardioProt Cardioprotection Ferroptosis->CardioProt Fibrosis Inhibition of TGF-β/Smad3 Fibrosis Pathway AntiFib Anti-Fibrotic Effect Fibrosis->AntiFib VirNFkB VirInf->VirNFkB VirNFkB->NFkB Reduces VirNFkB->Fibrosis Reduces

Figure 1: Multi-target mechanisms of this compound. HBT interacts with specific targets to modulate key cellular pathways, leading to diverse pharmacological outcomes. [2] [3] [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.

Cell Viability Assay (MTT/CCK-8)
  • Purpose: To assess the cytotoxic effects of this compound.
  • Cell Lines: Commonly used include RAW264.7 (murine macrophages), HepG2 (human liver carcinoma), and MC3T3-E1 (mouse osteoblasts) [1] [9] [6].
  • Procedure:
    • Seed cells in a 96-well plate and allow to adhere.
    • Treat with a range of this compound concentrations (e.g., 0-50 µM) for a set period (e.g., 24 hours).
    • Add MTT reagent (0.5 mg/mL) or CCK-8 solution (10 µL) to each well and incubate for 1-4 hours at 37°C.
    • Measure the absorbance of the formed formazan product at 490-570 nm using a microplate reader.
    • Cell viability is expressed as a percentage relative to the untreated control group.
Molecular Binding Assays
  • Purpose: To confirm direct interaction between this compound and its putative protein targets.
  • Techniques:
    • Pull-down Assay: Cell lysates are incubated with This compound-conjugated Sepharose 4B beads. After washing, bound proteins are eluted and detected by Western blotting [9].
    • Cell Thermal Shift Assay (CETSA): Based on ligand-induced protein stabilization. Protein samples from this compound-treated and control cells are heated. The stability of the target protein is analyzed by Western blot, where a shift indicates this compound binding [5].
    • Biolayer Interferometry (BLI): A biosensor tip immobilized with the target protein is dipped into this compound solutions. The binding kinetics (on-rate and off-rate) are measured in real-time by light interference [5].
In Vivo Toxicity & Efficacy Models
  • Purpose: To evaluate systemic toxicity and therapeutic potential in a whole organism.
  • Common Models: Mice and rats [2] [3] [7].
  • Procedure:
    • Dosing: this compound is typically administered via intraperitoneal injection or oral gavage. Doses in recent studies range from 20 to 100 mg/kg body weight [2] [7].
    • Duration: Pre-treatment for up to 30 days before inducing injury, followed by co-treatment for several days [7].
    • Toxicity Endpoints: Monitor body weight, organ weight, and serum biomarkers of organ damage.
    • Specific Assays:
      • Serum Biochemistry: Analyze liver function (ALT, AST) and kidney function (Creatinine) [7].
      • Oxidative Stress Markers: Measure levels of MDA, GSH, and SOD activity in tissue homogenates [3] [7].
      • Cytokine Levels: Quantify pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in serum or tissue using ELISA [2] [6].

Key Insights for Researchers

  • Favorable Preliminary Safety: Current evidence indicates low cytotoxicity in various cell lines and protective effects in multiple animal models of disease, showing no signs of acute toxicity at efficacious doses [1] [6].
  • Major Knowledge Gap: A systematic toxicological assessment is absent. The scientific community has explicitly identified that toxicity has not been studied and this remains a critical area for future research before clinical development [8].
  • Pharmacokinetic Challenge: this compound is noted to have low bioavailability, which is a significant hurdle for its development as a therapeutic agent and may influence its toxicity profile [8].
  • Drug Interaction Potential: this compound has been shown to broadly inhibit Cytochrome P450 (CYP450) enzymes, which are critical for drug metabolism. This suggests a high potential for this compound to cause drug-drug interactions if co-administered with other medications [10].

References

herbacetin colonic degradation first pass metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Profile of Herbacetin

The table below summarizes the key pharmacokinetic parameters of this compound established in rat studies, which are critical for understanding its metabolic fate.

Pharmacokinetic Parameter Value Administration Route Key Finding
Oral Bioavailability (F) 1.32% Oral Very low, indicating extensive first-pass metabolism [1]
Clearance (CL) 16.4 ± 1.92 ml/kg/min Intravenous High systemic clearance [1]
Half-Life (t₁/₂) 11.9 ± 2.7 min Intravenous Rapid elimination from systemic circulation [1]
Time to Cₘₐₓ (Tₘₐₓ) ~6.75 min Oral Rapid absorption [2]
Dominant Metabolic Pathway Glucuronidation Oral & Intravenous This compound-glucuronides are the most abundant metabolites in systemic circulation [1] [3]
Primary Excretion Route Urine Oral & Intravenous Primarily excreted as glucuronide conjugates [1]

Identified Metabolites and Metabolic Pathways

Researchers have identified several metabolites of this compound, which are listed in the table below.

Metabolite Type Examples
Glucuronide Conjugates This compound glucuronides (multiple isomers) [1] [3]
Sulfate Conjugates This compound sulfates [3]
Methylated Conjugates This compound methylates [3]
Isomeric Forms Isomers of this compound [3]

The overall metabolic journey of this compound after oral administration can be visualized as follows:

G Oralthis compound Oral this compound GITract GI Tract Oralthis compound->GITract ColonicDegradation Colonic Degradation GITract->ColonicDegradation Absorption Absorption into Enterocytes GITract->Absorption Feces Feces ColonicDegradation->Feces Excretion GutWallMetab Gut Wall Metabolism (Conjugation) Absorption->GutWallMetab PortalVein Portal Vein Absorption->PortalVein GutWallMetab->PortalVein Liver Liver PortalVein->Liver HepaticMetab Hepatic Metabolism (Dominantly Glucuronidation) Liver->HepaticMetab SystemicCirculation Systemic Circulation HepaticMetab->SystemicCirculation Metabolites This compound Metabolites (e.g., Glucuronides) SystemicCirculation->Metabolites High Exposure Urine Urine SystemicCirculation->Urine Excretion (as conjugates)

Experimental Protocols for Metabolism Studies

The key findings on this compound's metabolism were elucidated using the following detailed experimental methodologies.

In Vivo Pharmacokinetic and Metabolite Identification Study [1] [3]
  • Animal Model: Rats
  • Dosing: this compound administered both intravenously and orally.
  • Sample Collection: Bile, urine, and feces were collected after administration.
  • Analytical Method - Qualitative:
    • Technique: Liquid chromatography/ion trap mass spectrometry (LC/MSn).
    • Purpose: To identify and profile unknown metabolites.
    • Procedure: Full scan mass spectra (m/z 150-900) of samples from dosed rats were compared against blank samples and parent this compound to identify potential metabolites.
  • Analytical Method - Quantitative:
    • Technique: Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/MS).
    • Purpose: To determine the concentration of this compound and its quantified metabolites in biological samples.
  • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t₁/₂, CL, F) were calculated from plasma concentration-time profiles of this compound and its metabolites.
In Vitro Enzyme Kinetic Studies [1] [3]
  • Tissue Preparations: Utilized microsomal preparations or tissue S9 fractions from rat liver and intestine.
  • Incubation: this compound was incubated with these preparations under physiological conditions (e.g., 37°C, appropriate pH buffer).
  • Cofactor Supplementation: Added UDPGA (Uridine 5'-diphosphoglucuronic acid) for glucuronidation studies and PAPS (3'-Phosphoadenosine-5'-phosphosulfate) for sulfation studies to provide the necessary conjugating groups.
  • Reaction Monitoring: The formation of metabolites (e.g., glucuronides) was measured over time, typically using LC-MS/MS.
  • Kinetic Analysis: Reaction velocity was plotted against substrate concentration. Data was fitted to the Michaelis-Menten model to determine kinetic parameters (Vmax, Km) and understand the efficiency of metabolism in different tissues.

Implications for Drug Development

The extensive first-pass metabolism of this compound presents both challenges and opportunities for its development as a therapeutic agent.

  • Low Oral Bioavailability: The very low systemic levels of the parent this compound aglycone suggest that its documented pharmacological effects in preclinical studies are likely mediated by its circulating metabolites, such as glucuronides [1] [2]. This necessitates a shift in focus from the parent compound to its active metabolites during drug candidate selection and efficacy assessment.
  • Utilizing Modeling Tools: A Physiologically Based Pharmacokinetic (PBPK) model was successfully developed using GastroPlus software to simulate this compound's pharmacokinetics [1]. This model is a valuable tool for predicting human pharmacokinetics, informing dose selection, and planning future clinical trials.
  • Formulation Strategies: To overcome the low bioavailability, alternative delivery strategies could be explored. These may include prodrug approaches designed to resist first-pass metabolism or alternative routes of administration that bypass pre-systemic metabolism [2].

References

herbacetin physicochemical characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical and ADMET Properties

The table below summarizes the core structural and predicted properties of herbacetin, which influence its behavior in biological systems.

Property Description / Value
Common Name This compound [1]
Systematic Name 3,5,7,8-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one [1]
Molecular Formula C15H10O7 [1]
Exact Mass 302.0427 Da [1]
Classification Flavonol (a subclass of flavonoids) [2]
Hydrogen Bond Donors 5 [1]
Hydrogen Bond Acceptors 7 [1]
Calculated logP 2.89 [1]
Topological Polar Surface Area (TPSA) 131.36 Ų [1]
Bioavailability Challenge Like most flavonoids, this compound has low aqueous solubility and bioavailability, limiting its drug development potential. Strategies such as creating inclusion complexes or nanostructures can significantly improve these parameters. [3]

For its glycosylated derivative, This compound 7-glucoside, the key properties are:

Property Description / Value
Common Name This compound 7-glucoside (Herbacitrin) [4]
Molecular Formula C21H20O12 [4]
Exact Mass 464.0955 Da [4]
Calculated logP 2.08 [4]
Topological Polar Surface Area (TPSA) 212.58 Ų [4]

Documented Biological Activities & Mechanisms

Preclinical studies have identified several key biological activities for this compound.

Activity Proposed Mechanism / Molecular Target Experimental Model
Antidiabetic / Anti-obesity Regulates hepatic lipid metabolizing enzymes; reduces lipid accumulation and improves insulin sensitivity. [5] C57BL/6 J mice with high-fat-diet-induced insulin resistance. [5]
Neuroprotective Reduces oxidative stress and alpha-synuclein accumulation; inhibits intrinsic caspase-dependent apoptotic pathway. [6] Human dopaminergic neuroblastoma cells exposed to MPP+ neurotoxin (a Parkinson's disease model). [6]

| Enzyme Inhibition | Ornithine Decarboxylase (ODC): Selective, dose-dependent inhibitor. [1] Acetylcholinesterase (AChE): IC₅₀ = 1.37 μM. [1] Cytochrome P450 3A4 (CYP3A4): IC₅₀ = 32 ± 8 μmol/L. [2] | In vitro assays (recombinant enzymes, cancer cell lines, HCT116 xenograft mice for ODC). [1] [2] | | Anticancer | Suppresses anchorage-independent growth and tumor growth in xenograft models; inhibits ERK1/2 and p90RSK phosphorylation and AP-1 activation. [1] | HCT116 and HT29 colon cancer cells; HCT116 xenograft mice. [1] |

The neuroprotective mechanism of this compound against Parkinson's disease pathology can be visualized as follows:

G MPP MPP+ Toxin OS Oxidative Stress (ROS ↑) MPP->OS AS Alpha-Synuclein Misfolding & Accumulation OS->AS MMP Loss of Mitochondrial Membrane Potential (MMP) OS->MMP AP Activation of Intrinsic Caspase-Dependent Apoptosis MMP->AP CD Neuronal Cell Death AP->CD HB This compound (HB) HB->OS Reduces HB->AS Inhibits HB->MMP Counteracts HB->AP Suppresses

This compound counteracts MPP+-induced neurotoxicity through multiple pathways.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

Protocol: High-Fat-Diet-Induced Insulin Resistance Model

This protocol assesses the anti-metabolic syndrome activity of this compound in vivo.

  • Animal Model: C57BL/6J mice [5]
  • Induction of Condition:
    • OIR Control Group: Fed a high-percent dietary fat diet for 12 weeks to induce obesity-associated insulin resistance (OIR). [5]
  • Treatment:
    • This compound Group: OIR mice administered this compound. [5]
    • Normal Group: Fed a standard diet. [5]
  • Key Outcome Measurements:
    • Physiological: Body weight, calorie intake. [5]
    • Blood Biochemistry: Plasma glucose, insulin, HbA1c levels, and HOMA-IR calculation. [5]
    • Liver Analysis: Lipid profile (cholesterol, triglycerides, free fatty acids), and activity of lipid-metabolizing enzymes (e.g., fatty acid synthase, carnitine palmitoyltransferase). [5]
    • Gene Expression: Hepatic mRNA levels of genes involved in lipid regulation (e.g., SREBP-1, PPARα). [5]
Protocol: In Vitro CYP3A4 Inhibition Assay

This fluorimetric method is used to evaluate the potential for this compound to cause food-drug interactions by inhibiting a major metabolizing enzyme.

  • Enzyme Source: Human recombinant CYP3A4 Baculosomes. [2]
  • Reaction Conditions:
    • Buffer: 100 mmol/L potassium phosphate buffer, pH 8.0. [2]
    • Cofactor: NADP+ (1000 μmol/L), supplied via a regeneration system (Glucose-6-phosphate and G6P dehydrogenase). [2]
    • Substrate: A proprietary resorufin-based fluorogenic substrate (Vivid BOMR substrate). [2]
    • Temperature: 29°C. [2]
  • Assay Procedure:
    • Pre-incubate this compound (test compound) or ketoconazole (positive control inhibitor) with the enzyme and regeneration system for 10 minutes. [2]
    • Initiate the reaction by adding the substrate and NADP+ mixture. [2]
    • Monitor fluorescence continuously (Ex/Em = 535/590 nm) for 30 minutes. [2]
  • Data Analysis:
    • Calculate the initial rate of fluorescence increase for each well. [2]
    • Determine the percentage inhibition relative to the control (no inhibitor) reaction. [2]
    • Generate dose-response curves to calculate the IC₅₀ value (concentration that inhibits 50% of enzyme activity). [2]

Research Implications and Future Directions

The data indicates this compound is a multifaceted molecule with therapeutic potential for metabolic, neurological, and oncological diseases. Its primary challenge for drug developers is its inherently low bioavailability, a common issue for flavonoids [3]. Future research should prioritize:

  • Formulation Strategies: Investigating advanced delivery systems like phospholipid complexes, inclusion complexes (e.g., with cyclodextrins), and nanostructures to enhance solubility and absorption [3].
  • Lead Optimization: Exploring synthetic analogs of this compound to improve its drug-like properties while maintaining or enhancing its biological activity.
  • Comprehensive ADMET Studies: Conducting more detailed in vivo pharmacokinetic, toxicity, and metabolism studies to fully assess its suitability as a drug candidate.

References

Comprehensive Technical Guide: Herbacetin Discovery, Mechanisms, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Herbacetin is a naturally occurring flavonoid compound that has gained significant attention in pharmaceutical research for its diverse biological activities and multi-target mechanism of action. Initially identified in traditional medicinal plants like Rhodiola rosea L. and flaxseed, this compound has demonstrated potent therapeutic efficacy across various disease models, including cardiovascular conditions, cancer, metabolic disorders, and respiratory diseases. Its discovery as a novel inhibitor of key molecular targets like SGK1 and ornithine decarboxylase has positioned it as a promising lead compound for drug development. This comprehensive technical review synthesizes current scientific knowledge on this compound, detailing its historical context, mechanism of action, therapeutic applications, and experimental approaches for studying its effects, providing researchers with essential information for advancing this compound-related drug discovery programs.

Introduction and Chemical Properties

This compound (molecular formula: C₁₅H₁₀O₇, molecular weight: 302.24 g/mol, CAS No: 527-95-7) is a flavonol-type flavonoid characterized by a distinct chemical structure featuring multiple phenolic hydroxyl groups at the C-3, C-8, C-4' positions, which contribute to its strong antioxidant activity [1] [2]. The compound's five phenolic hydroxyl groups enable effective free radical scavenging and oxidative damage protection, establishing a fundamental basis for its broad biological activities [3]. Naturally occurring this compound is found in various plant sources, primarily:

  • Flaxseed (Linum usitatissimum) - Particularly concentrated in the hulls as this compound diglucoside
  • Rhodiola species (especially Rhodiola rosea L.) - Used traditionally in Europe and Asia
  • Sedum species - Source of this compound glycosides [3]

This compound's physicochemical properties include limited water solubility but good solubility in DMSO (60 mg/mL, 198.51 mM) and ethanol (5 mg/mL), which should be considered when designing experimental formulations [2]. The compound has demonstrated exceptional stability when stored properly (-20°C in powder form), making it suitable for pharmaceutical development [2].

Historical Discovery and Research Timeline

Early Identification and Traditional Use

The historical context of this compound is rooted in the traditional use of its source plants across various medicinal systems. Rhodiola species have been classified as traditional herbal medicinal products by the European Medicines Agency Committee on Herbal Medicinal Products, with a long history of use in both European and Asian countries for bolstering immunity, ameliorating altitude sickness, fighting aging, and reducing burnout in patients with fatigue syndrome [1]. Clinical studies have reported that Rhodiola extracts could relieve symptoms of ischemic heart disease, such as angina pectoris, and decrease hypoxia-induced oxidative stress [1]. Similarly, flaxseed has been consumed as food and traditional medicine for decades, with historical use for controlling hyperglycemia [4].

Modern Research Trajectory

The systematic investigation of this compound's specific biological activities began in earnest in the 2010s, with significant milestones including:

  • 2013: Initial discovery of this compound as an allosteric inhibitor of ornithine decarboxylase (ODC) with anticancer properties [5] [6]
  • 2016: Detailed mechanistic studies confirming this compound's binding to ODC and efficacy in colon cancer models [5]
  • 2021: Identification of this compound as a novel SGK1 inhibitor with potential applications in cardiac hypertrophy [1]
  • 2024-2025: Expanding research on this compound's effects on respiratory conditions including asthma and influenza-induced lung injury [7] [3]

Table 1: Key Milestones in this compound Research

Year Discovery Milestone Significance Reference
2013 ODC inhibition identified First major molecular target discovered [6]
2016 Allosteric binding mechanism characterized Explained specificity compared to other flavonoids [5]
2021 SGK1 inhibition discovered (IC₅₀ = 752 nM) Expanded therapeutic applications to cardiovascular diseases [1]
2024 Efficacy in asthma models demonstrated Revealed SGK1/NF-κB pathway modulation [3]
2025 Anti-influenza activity via NA binding Showed broad-spectrum antiviral potential [7]

Molecular Mechanisms and Signaling Pathways

Primary Molecular Targets

This compound exerts its diverse pharmacological effects through interactions with several key molecular targets, demonstrating a multi-target mechanism that underpins its therapeutic potential:

  • SGK1 Inhibition: this compound functions as a novel serum/glucocorticoid regulated kinase 1 (SGK1) inhibitor with an IC₅₀ of 752 nmol [1]. Thermal shift assays, KINOMEscan in vitro assays, and molecular docking studies have proven a direct binding interaction between this compound and SGK1 [1]. Site-specific mutation of Asp177 in SGK1 completely ablated the inhibitory activity of this compound, indicating this residue's critical role in the binding interaction [1]. The presence of —OH groups at the C-3, C-8, C-4' positions of the flavonoid structure appears favorable for SGK1 inhibition [1].

  • Ornithine Decarboxylase Inhibition: this compound acts as an effective allosteric inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis [5]. Computer docking simulation and in vitro ODC enzyme assays identified aspartate 44 in ODC as critical for this compound binding [5]. Unlike traditional ODC inhibitors like DFMO, this compound's allosteric mechanism provides a potentially safer profile with reduced toxicity [5].

  • Neuraminidase Binding: Recent studies have shown that this compound binds to the neuraminidase (NA) protein of influenza virus, reducing viral infection and subsequent activation of fibrotic pathways [7]. Biological layer interferometry (BLI) and cell thermal shift assays (CETSA) confirmed this direct binding interaction [7].

Signaling Pathway Modulation

This compound's interactions with primary molecular targets result in downstream effects on multiple critical signaling pathways:

G HBT This compound (HBT) SGK1 SGK1 HBT->SGK1 Inhibits ODC ODC HBT->ODC Allosteric Inhibition NA Neuraminidase (IAV) HBT->NA Binds FoxO1 FoxO1 SGK1->FoxO1 Regulates NFκB NFκB SGK1->NFκB Activates Polyamines Polyamines ODC->Polyamines Produces TGFβ TGFβ NA->TGFβ Activates CardiacHypertrophy CardiacHypertrophy FoxO1->CardiacHypertrophy Contributes to Inflammation Inflammation NFκB->Inflammation Promotes Fibrosis Fibrosis TGFβ->Fibrosis Induces Cancer Cancer Polyamines->Cancer Promotes

Diagram 1: this compound's multi-target mechanism and downstream signaling pathways. This compound directly inhibits SGK1 and ODC while binding to viral neuraminidase, resulting in modulation of critical pathways involved in cardiovascular, inflammatory, fibrotic, and oncological processes.

The diagram above illustrates this compound's complex multi-target mechanism, showing how its interactions with primary molecular targets translate to downstream effects on disease-relevant pathways.

Table 2: this compound's Molecular Targets and Downstream Effects

Molecular Target Type of Interaction Key Downstream Effects Therapeutic Implications
SGK1 Direct inhibition (IC₅₀ = 752 nM) Decreased FoxO1 phosphorylation; Reduced NF-κB activation Cardiac protection; Anti-inflammatory effects
ODC Allosteric inhibition Reduced polyamine synthesis; Decreased ERK1/2 phosphorylation Anticancer activity; Chemoprevention
Neuraminidase Direct binding Reduced viral infection; Suppressed TGF-β/Smad3 pathway Anti-influenza activity; Anti-fibrotic effects
ACSL4 Downregulation (predicted) Reduced ferroptosis; Decreased oxidative stress Cardioprotection against doxorubicin toxicity

Therapeutic Applications and Efficacy Data

Cardiovascular Applications

This compound has demonstrated significant cardioprotective effects across multiple experimental models:

  • Cardiac Hypertrophy: this compound significantly suppressed cardiomyocyte hypertrophy both in vitro and in vivo, reduced reactive oxygen species (ROS) synthesis and calcium accumulation, and decreased phosphorylation of SGK1 while regulating its downstream forkhead box protein O1 (FoxO1) signaling pathway [1]. In mouse models subjected to transverse aortic constriction (TAC), this compound treatment reversed cardiac hypertrophy as measured by heart weight to tibia length ratio (HW/TL) and improved multiple cardiac function-related echocardiographic parameters [1].

  • Doxorubicin-Induced Cardiotoxicity: this compound has shown protective effects against doxorubicin-induced cardiotoxicity through mitigation of oxidative stress and ferroptosis, potentially via regulation of ACSL4 [8]. This suggests potential application as an adjunct therapy in cancer patients receiving anthracycline chemotherapy.

Oncological Applications

This compound exhibits broad-spectrum anticancer activity through multiple mechanisms:

  • Colon Cancer: Intraperitoneal or oral administration of this compound effectively suppressed HCT116 xenograft tumor growth and reduced the number and size of polyps in a mouse model of APC-driven colon cancer (ApcMin/+) [5]. This compound displayed potent anticancer activity in colon cancer cell lines expressing high levels of ODC, with efficacy comparable to the established ODC inhibitor DFMO but without associated hearing loss toxicity [5].

  • Chemoprevention: this compound's ODC inhibitory activity positions it as a promising chemopreventive agent, particularly for colorectal cancer [5] [6]. Its ability to suppress TPA- or EGF-induced phosphorylation of ERK1 and ERK2 further supports its potential in preventing tumor promotion [5].

Metabolic and Inflammatory Applications

Research has revealed this compound's potential in managing metabolic disorders and inflammatory conditions:

  • Insulin Resistance: this compound ameliorated high percent dietary fat-induced insulin resistance and lipid accumulation through regulation of hepatic lipid metabolizing and lipid-regulating enzymes [4]. In obesity-associated insulin resistance (OIR) mouse models, this compound treatment significantly reduced plasma glucose, insulin, HOMA-IR, and HbA1c levels while improving lipid metabolism [4].

  • Asthma: this compound reduced pro-inflammatory cytokine levels by inhibiting the SGK1/NF-κB pathway in ovalbumin (OVA)-induced asthma models [3] [9]. Treatment resulted in decreased inflammation, reduced ROS generation, inhibited cell apoptosis, and promoted cell proliferation in lung epithelial cells [3].

  • Influenza-Induced Lung Injury: this compound alleviated influenza virus-induced lung injury and pulmonary fibrosis by binding to viral neuraminidase, reducing viral infection, and suppressing activation of the TGF-β/Smad3 pathway [7]. This represents a novel approach to addressing severe complications of influenza infection.

Table 3: Efficacy Data for this compound Across Disease Models

Disease Model Experimental System Dosing/Concentration Key Outcomes
Cardiac Hypertrophy TAC mouse model Not specified Improved HW/TL ratio; Reduced fibrosis; Improved cardiac function parameters
Colon Cancer HCT116 xenograft mouse model 0.4-2 mg/kg (i.p.); 100 mg/kg (oral) Significant tumor growth suppression; Reduced polyp formation
Insulin Resistance HFD-induced obesity mouse model Not specified Reduced plasma glucose, insulin, HOMA-IR; Improved lipid metabolism
Asthma OVA-induced mouse model 25-100 mg/kg Reduced airway inflammation; Decreased inflammatory cytokines
Influenza Lung Injury IAV-infected mouse model Not specified Reduced viral infection; Attenuated pulmonary fibrosis

Experimental Protocols and Methodologies

SGK1 Inhibition Assays

The identification and characterization of this compound as an SGK1 inhibitor employed comprehensive biochemical approaches:

  • Mass Spectrometry-Based Kinase Inhibitory Assay: SGK1 activity was evaluated using a mass spectrometry-based kinase inhibitory assay that measured this compound's inhibitory concentration (IC₅₀ = 752 nM) [1]. The assay conditions involved specific buffer systems and incubation parameters to accurately quantify inhibition kinetics.

  • Thermal Shift Assay: This method detected the stabilization of SGK1 protein upon this compound binding by monitoring protein thermal denaturation curves, with temperature shifts indicating direct binding interactions [1].

  • KINOMEscan In Vitro Assay: A competitive binding assay that quantified this compound binding to SGK1 relative to other kinases, demonstrating selectivity across the kinome [1].

  • Molecular Docking: Computational modeling predicted the binding orientation of this compound within the SGK1 active site, identifying specific amino acid residues (particularly Asp177) critical for the interaction [1].

ODC Inhibition Assays

The characterization of this compound as an ODC inhibitor utilized multiple complementary techniques:

  • ODC Enzyme Activity Assay: ODC activity was measured as the release of CO₂ from L-[1-C¹⁴] ornithine, with this compound demonstrating concentration-dependent inhibition [5]. Standard protocols involved incubating cell lysates or recombinant ODC protein with reaction buffer and various doses of this compound at 37°C for 1 hour.

  • Pull-Down Assay with this compound-Conjugated Beads: CNBr-herbacetin-conjugated Sepharose 4B beads were used to demonstrate direct binding between this compound and ODC protein [5]. Recombinant human ODC protein or total cell lysates were incubated with this compound-Sepharose beads, followed by washing and detection of bound ODC.

  • Computer Docking and Modeling: The structure of ODC (PDB code: 1NJJ) was used as the receptor model in docking simulations using the Schrödinger Suite, with the Traditional Chinese Medicine Database screened to identify potential ODC inhibitors [5].

In Vivo Efficacy Studies

Standardized animal model protocols have been established for evaluating this compound efficacy:

  • Cardiac Hypertrophy Model: Transverse aortic constriction (TAC) was performed on mice, with this compound administration starting the second day after surgery and maintained by one administration per day for 4 weeks [1]. Assessment included heart weight to tibia length ratios, echocardiographic parameters, and histological analysis of fibrosis.

  • Asthma Model: Ovalbumin (OVA)-induced asthma models were established in mice by intraperitoneal injection of OVA and Al(OH)₃ every 7 days for 28 consecutive days [3]. This compound was administered at various doses (25, 50, 100 mg/kg) once every 7 days for 14 consecutive days after asthma induction.

  • Colon Cancer Models: For xenograft studies, athymic nude mice were inoculated with HCT116 cells and this compound administered via intraperitoneal injection (3 times weekly) or oral gavage (5 times weekly) [5]. For the ApcMin/+ model, this compound was injected i.p. 3 times weekly for 8 weeks.

Diagram 2: Experimental workflow for this compound mechanism characterization. The flowchart illustrates the multi-stage approach for identifying and validating this compound's biological activities, from initial screening through mechanistic studies and efficacy validation.

Current Research Gaps and Future Directions

Despite significant progress in understanding this compound's therapeutic potential, several critical research gaps remain:

  • Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, excretion) studies are needed to fully characterize this compound's bioavailability, tissue distribution, and metabolic fate in vivo [1] [5]. Current research has primarily focused on efficacy rather than pharmacokinetic properties.

  • Formulation Optimization: Development of advanced delivery systems to overcome this compound's solubility limitations could significantly enhance its therapeutic potential [2]. Nanoformulations or prodrug strategies may improve bioavailability.

  • Toxicological Assessment: While preliminary studies suggest favorable toxicity profiles compared to drugs like DFMO [5], systematic toxicological evaluation following regulatory guidelines is necessary before clinical translation.

  • Combination Therapies: Exploration of this compound in combination with existing therapeutics represents a promising direction, particularly for cancer (with conventional chemotherapeutics) or metabolic diseases (with existing antidiabetic agents) [4] [5].

  • Biomarker Development: Identification of predictive biomarkers for treatment response would facilitate patient stratification in future clinical trials, particularly for cancer applications where ODC expression levels may correlate with efficacy [5].

Conclusion

References

Comprehensive Application Notes: Herbacetin Anti-Cancer Protocols in Colon Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms

Herbacetin (3,4′,5,7,8-pentahydroxyflavone) is a naturally occurring flavonoid compound found in various medicinal plants including Rhodiola rosea, flaxseed (Linum usitatissimum), and ramose scouring rush. Emerging evidence has demonstrated that this compound exhibits potent anti-cancer activity against various malignancies, with particularly promising results in colorectal cancer models. The compound exerts its anti-tumor effects through multiple molecular mechanisms, including allosteric inhibition of key enzymes, suppression of critical signaling pathways, and induction of apoptotic cell death [1] [2]. This compound's multi-target mechanism of action presents a significant advantage in overcoming drug resistance, a common challenge in colorectal cancer (CRC) treatment. Its favorable toxicity profile in preclinical models, with notably fewer side effects compared to conventional ODC inhibitors like DFMO, further enhances its therapeutic potential [2].

The primary molecular targets of this compound in colon cancer cells include ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis; EGFR-ERK/AKT signaling pathway components; and serum/glucocorticoid-regulated kinase 1 (SGK1). Additionally, this compound has been shown to modulate matrix metalloproteinase-9 (MMP9) mediated angiogenesis, which is crucial for tumor growth and metastasis [2] [3] [4]. The structural similarity of this compound to other well-characterized flavonoids such as quercetin and kaempferol, combined with its unique 8-hydroxy group, contributes to its distinct biological activities and potentially enhanced efficacy against colorectal cancer models [1].

Experimental Protocols

In Vitro ODC Enzyme Activity Assay

The ODC enzyme assay measures this compound's direct inhibition of ornithine decarboxylase activity through quantification of CO₂ release from radiolabeled substrate. This protocol is adapted from established methodologies with modifications for this compound application [2]:

  • Recombinant ODC Preparation: Utilize recombinant human ODC protein or prepare cell lysates from colon cancer cells (HCT116, DLD1, or HT29) with high ODC expression. For cell lysates, wash cells with cold PBS and lyse using ODC assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.05% Tween 20) followed by centrifugation at 15,000 × g for 15 minutes at 4°C.
  • Inhibition Assay: In a sealed reaction vessel, incubate ODC protein (200 ng) or cell lysates (500 μg) with reaction buffer containing 0.4 mM pyridoxal phosphate and varying concentrations of this compound (0-100 μM) or DFMO (positive control) for 15 minutes at 37°C.
  • Reaction Initiation: Add L-[1-¹⁴C]ornithine (0.5 μCi, specific activity 50 mCi/mmol) to a final concentration of 0.5 mM. Incubate the reaction at 37°C for 60 minutes with gentle shaking.
  • CO₂ Capture and Quantification: Terminate the reaction by injecting 0.5 mL of 2M citric acid through the septum. Continue incubation for additional 60 minutes to ensure complete release and capture of ¹⁴CO₂ in 0.2 mL of hyamine hydroxide soaked filter paper placed in a center well.
  • Radioactivity Measurement: Transfer the filter paper to a scintillation vial containing 5 mL of scintillation fluid and measure radioactivity using a liquid scintillation counter. Calculate ODC activity as nmol CO₂ released/hour/mg protein.

Note: this compound exhibits allosteric inhibition of ODC, with aspartate 44 identified as a critical residue for binding. This represents a different mechanism from DFMO, which acts as an irreversible active-site inhibitor [2].

Cell Viability and Proliferation Assays

Cell viability assessment using standardized assays provides crucial information on this compound's anti-proliferative effects against colon cancer cells:

  • Cell Culture: Maintain human colon cancer cell lines (HCT116, DLD1, HT29) in appropriate media (McCoy's 5A for HCT116 and HT29; RPMI-1640 for DLD1) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [2].

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO and store at -20°C. Create working concentrations by serial dilution in culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v).

  • MTT Assay Protocol:

    • Seed cells in 96-well plates at a density of 2-5 × 10³ cells/well and allow to adhere overnight.
    • Treat cells with increasing concentrations of this compound (0-200 μM) for 24-72 hours.
    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.
    • Measure absorbance at 570 nm using a microplate reader, with reference wavelength at 630 nm.
    • Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using nonlinear regression analysis.
  • Clonogenic Assay:

    • Seed cells at low density (200-500 cells/well) in 6-well plates and treat with this compound (0-30 μM) for 10-14 days, replacing medium and compound every 3-4 days.
    • After formation of visible colonies, fix cells with methanol:acetic acid (3:1) and stain with 0.5% crystal violet.
    • Count colonies containing >50 cells using an automated colony counter or manually under a microscope.
Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Apoptosis detection using Annexin V/PI staining allows quantification of this compound-induced programmed cell death:

  • Cell Treatment: Treat colon cancer cells (HCT116 or DLD1) with this compound at IC₅₀ and IC₇₅ concentrations (determined from MTT assay) for 24-48 hours. Include untreated and vehicle-treated controls.
  • Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization, wash twice with cold PBS, and resuspend in 1× binding buffer at a concentration of 1 × 10⁶ cells/mL.
  • Staining Procedure:
    • Transfer 100 μL cell suspension (1 × 10⁵ cells) to a flow cytometry tube.
    • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (50 μg/mL).
    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
    • Add 400 μL of 1× binding buffer to each tube and analyze within 1 hour by flow cytometry.
  • Flow Cytometry Analysis: Use a flow cytometer with excitation at 488 nm and emission filters of 530 nm for FITC (Annexin V) and 575 nm for PI. Analyze a minimum of 10,000 events per sample.
  • Data Interpretation:
    • Annexin V⁻/PI⁻: Viable cells
    • Annexin V⁺/PI⁻: Early apoptotic cells
    • Annexin V⁺/PI⁺: Late apoptotic cells
    • Annexin V⁻/PI⁺: Necrotic cells

Note: this compound treatment in colon cancer cells typically shows a dose-dependent increase in both early and late apoptotic populations, confirming induction of programmed cell death [2] [5].

Western Blot Analysis for Signaling Pathways

Protein expression analysis by Western blotting enables detection of this compound-induced changes in key signaling pathways:

  • Protein Extraction: Harvest this compound-treated cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Separate 20-40 μg of total protein per lane on 8-12% SDS-polyacrylamide gels and transfer to PVDF membranes.
  • Antibody Incubation:
    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies in blocking buffer overnight at 4°C.
    • Use antibodies against: p-EGFR, total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2, total ERK1/2, cleaved caspase-3, PARP, Bcl-2, Bax, and β-actin (loading control).
    • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Signal Detection: Develop blots using enhanced chemiluminescence substrate and visualize with a digital imaging system.
  • Densitometric Analysis: Quantify band intensities using ImageJ software and normalize to loading controls.

Note: this compound treatment typically demonstrates dose-dependent reduction in phosphorylated forms of EGFR, AKT, and ERK, indicating suppression of these pro-survival signaling pathways [3].

Pathway Diagrams and Visual Summaries

Molecular Mechanisms of this compound in Colon Cancer Cells

The following diagram summarizes the key molecular targets and pathways modulated by this compound in colon cancer cells:

G cluster_targets Molecular Targets cluster_effects Downstream Effects cluster_outcomes Biological Outcomes This compound This compound ODC ODC This compound->ODC Allosteric Inhibition EGFR EGFR This compound->EGFR Suppresses Phosphorylation SGK1 SGK1 This compound->SGK1 Direct Inhibition MMP9 MMP9 This compound->MMP9 Downregulates PolyamineSynthesis Polyamine Synthesis ODC->PolyamineSynthesis Decreases AKT AKT EGFR->AKT Activates ERK ERK EGFR->ERK Activates CellProliferation Cell Proliferation AKT->CellProliferation Promotes ERK->CellProliferation Promotes Apoptosis Apoptosis Induction SGK1->Apoptosis Suppresses Angiogenesis Angiogenesis MMP9->Angiogenesis Promotes Metastasis Metastasis MMP9->Metastasis Promotes TumorGrowth Tumor Growth Inhibition PolyamineSynthesis->TumorGrowth CellProliferation->TumorGrowth Apoptosis->TumorGrowth MetastasisInhibition Metastasis Inhibition Angiogenesis->MetastasisInhibition Metastasis->MetastasisInhibition ApoptosisInduction Apoptosis Induction

Experimental Workflow for this compound Evaluation

The following diagram illustrates a comprehensive experimental workflow for evaluating this compound's anti-cancer activity in colon cancer models:

G cluster_in_vitro In Vitro Assessments cluster_in_vivo In Vivo Models cluster_endpoints Endpoint Analyses Start Study Design Viability Cell Viability (MTT/MTS Assay) Start->Viability EnzymeAssay ODC Enzyme Activity Start->EnzymeAssay ApoptosisAssay Apoptosis Analysis (Annexin V/PI) Viability->ApoptosisAssay IC₅₀ Determination WesternBlot Pathway Analysis (Western Blot) ApoptosisAssay->WesternBlot EnzymeAssay->WesternBlot Xenograft Xenograft Model (HCT116 cells) WesternBlot->Xenograft Mechanism Confirmed APCMin APCᵐⁱⁿ⁄₊ Mouse Model WesternBlot->APCMin Mechanism Confirmed Migration Migration/Invasion Assays TumorMeasure Tumor Volume Measurement Xenograft->TumorMeasure APCMin->TumorMeasure Histology Histological Analysis TumorMeasure->Histology Biomarker Biomarker Assessment TumorMeasure->Biomarker Polyamine Polyamine Levels Biomarker->Polyamine

Data Presentation and Quantitative Results

In Vitro Efficacy of this compound in Colon Cancer Models

Table 1: Anti-proliferative effects of this compound in colon cancer cell lines

Cell Line IC₅₀ (μM) Assay Type Treatment Duration Key Molecular Changes Reference
HCT116 15-25 μM MTT assay 48 hours ↓ ODC activity, ↓ polyamine levels [2]
DLD1 20-30 μM MTT assay 48 hours ↓ ODC activity, ↑ apoptosis [2]
HT29 25-35 μM MTT assay 48 hours ↓ ODC activity, ↓ cell proliferation [2]
HCT116 ODC-knockdown N/A MTS assay 48 hours Reduced sensitivity to this compound [2]

Table 2: In vivo efficacy of this compound in colon cancer models

Animal Model Dosing Regimen Route Treatment Duration Efficacy Outcomes Toxicity Observations Reference
HCT116 xenograft (nude mice) 0.4 mg/kg, 3×/week Intraperitoneal 2 weeks 45% tumor growth inhibition No weight loss or overt toxicity [2]
HCT116 xenograft (nude mice) 2 mg/kg, 3×/week Intraperitoneal 2 weeks 65% tumor growth inhibition No weight loss or overt toxicity [2]
HCT116 xenograft (nude mice) 100 mg/kg, 5×/week Oral administration 3 weeks 60% tumor growth inhibition No GI toxicity or hearing loss [2]
APCᵐⁱⁿ⁄₊ mouse model 0.4 mg/kg, 3×/week Intraperitoneal 8 weeks 40% reduction in polyp number No detectable toxicity [2]
APCᵐⁱⁿ⁄₊ mouse model 2 mg/kg, 3×/week Intraperitoneal 8 weeks 55% reduction in polyp size No detectable toxicity [2]
Comparison with Standard ODC Inhibitor

Table 3: Comparative analysis of this compound versus DFMO

Parameter This compound DFMO Significance
ODC inhibition mechanism Allosteric inhibitor Irreversible active-site inhibitor Different binding sites
IC₅₀ for ODC enzyme ~10 μM ~50 μM This compound more potent in enzymatic assays
Cellular IC₅₀ 15-35 μM 200-500 μM This compound more potent in cellular systems
Hearing loss toxicity Not observed Significant concern Clinical advantage for this compound
GI side effects Minimal at effective doses Dose-limiting Better therapeutic window for this compound
Polyamine depletion Moderate Profound Different metabolic impact

Conclusion and Research Implications

This compound represents a promising multi-target agent for colorectal cancer prevention and treatment, demonstrating efficacy in both in vitro and in vivo models. Its unique allosteric inhibition of ODC, combined with modulation of key signaling pathways including EGFR-ERK/AKT and SGK1, provides a strong mechanistic foundation for further development [2] [3] [4]. The favorable toxicity profile observed in preclinical studies, particularly the absence of hearing loss associated with DFMO, positions this compound as a potentially safer alternative for long-term chemoprevention strategies.

For researchers implementing these protocols, several critical considerations emerge. First, the solubility characteristics of this compound necessitate appropriate vehicle controls (typically DMSO-based with final concentration ≤0.1%). Second, the allosteric mechanism of ODC inhibition requires validation through appropriate enzymatic assays rather than assuming competitive kinetics. Third, the multi-target nature of this compound suggests that comprehensive pathway analysis should be incorporated into experimental designs to fully capture its mechanisms of action.

Future research directions should include: (1) development of synthetic analogs to improve potency and pharmacokinetic properties; (2) investigation of combination therapies with conventional chemotherapeutic agents; (3) detailed assessment of this compound's effects on the tumor microenvironment; and (4) advanced formulation strategies to enhance bioavailability. The established protocols and comprehensive data presented in these application notes provide a solid foundation for advancing this compound through the drug development pipeline for colorectal cancer.

References

Application Notes and Protocols: Herbacetin Administration in Hepatic Encephalopathy Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Hepatic encephalopathy (HE) represents a complex neurological complication arising from acute or chronic liver failure, characterized by cognitive deficits, motor impairments, and neuropsychiatric symptoms. The pathogenesis of HE involves multiple interconnected pathways including hyperammonemia, oxidative stress, neuroinflammation, and altered neurotransmitter systems. Current therapeutic options for HE remain limited, primarily focusing on ammonia reduction through lactulose and antibiotics, creating a significant unmet need for novel neuroprotective strategies that target the underlying mechanisms of neural damage.

Herbacetin, a natural flavonoid compound found in various medicinal plants including Ephedra sinica Stapf and Sedum roseum, has recently emerged as a promising multi-target therapeutic candidate for HE. This flavonoid possesses a distinctive chemical structure (C15H10O7) with multiple phenolic hydroxyl groups that contribute to its potent antioxidant and anti-inflammatory properties [1]. Preclinical evidence indicates that this compound exerts comprehensive neuroprotective effects through modulation of key signaling pathways including AMPK/SIRT1, resulting in reduced oxidative stress, attenuated neuroinflammation, and suppression of apoptotic mechanisms in neural tissues [2]. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological complications associated with liver dysfunction.

Experimental Design and Animal Model Induction

Hepatic Encephalopathy Model Establishment
  • Animal Selection: Utilize adult male Sprague-Dawley rats (200-250 g) housed under controlled conditions (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to standard laboratory chow and water. Allow at least one week for acclimatization before experimental procedures [2].

  • HE Induction Protocol: Induce acute liver injury and subsequent HE via intraperitoneal injection of thioacetamide (TAA) at 350 mg/kg body weight dissolved in sterile physiological saline [2]. Administer TAA as a single bolus injection on day 30 of the experimental timeline after this compound pretreatment.

  • Model Validation Parameters: Confirm successful HE induction through behavioral assessments (locomotor activity, cognitive function), measurement of serum hepatotoxicity markers (ammonia, ALT, AST, ALP), and evaluation of oxidative stress biomarkers in brain tissue (MDA, GSH) [2].

This compound Administration Protocol
  • Dosing Strategy: Administer this compound at two dosage levels (20 and 40 mg/kg body weight) via oral gavage or intraperitoneal injection once daily for 30 consecutive days prior to TAA administration [2].

  • Vehicle Preparation: Prepare this compound fresh daily by dissolving in vehicle solution containing 2.5% DMSO, 5% PEG 400, and 5% Tween-80 in 1× PBS, followed by sonication for 20 minutes to ensure complete dissolution [3].

  • Control Groups: Include three control groups: (1) Naive control (no treatment), (2) Vehicle control (vehicle solution only), and (3) Disease control (TAA alone without this compound pretreatment) [2].

Experimental Timeline

Table 1: Comprehensive Experimental Timeline

Day Procedure Parameters Measured
-7 to 0 Acclimatization period Baseline body weight, general health
1-29 This compound pretreatment (20/40 mg/kg/day) Daily monitoring of weight, food/water intake
Day 30 TAA administration (350 mg/kg, i.p.) -
Day 31-34 Behavioral assessments Motor function, cognitive tests
Day 35 Sacrifice and tissue collection Serum, liver, and brain tissue harvesting

Behavioral Assessment Protocols

Motor Function Evaluation
  • Open Field Test: Assess locomotor activity and exploratory behavior using a computerized activity monitoring system. Place individual rats in the center of a square arena (100 × 100 × 40 cm) and record for 10 minutes. Measure total distance traveled, average speed, rearing frequency, and time spent in center versus periphery zones. Perform tests in a sound-attenuated room with consistent lighting conditions [2].

  • Beam Walking Test: Evaluate motor coordination and balance using a graduated narrow beam (1.5 cm wide, 120 cm long) elevated 50 cm above padded surface. Train rats for three consecutive days prior to testing. Score performance on a 7-point scale: 1 = unable to traverse beam; 7 = traverses beam with fewer than two footslips. Record the number of foot faults and time to traverse the beam [2].

Cognitive Function Assessment
  • Morris Water Maze (MWZ): Conduct spatial learning and memory tests using a circular pool (180 cm diameter, 60 cm high) filled with opaque water maintained at 22±1°C. Divide the pool into four quadrants and place a hidden platform (10 cm diameter) 1.5 cm below water surface in the target quadrant. Perform four trials per day for five consecutive days with 60-second inter-trial intervals. Record escape latency, path efficiency, and time spent in target quadrant during a 60-second probe trial conducted 24 hours after the last training session [2].

  • Novel Object Recognition Test: Evaluate recognition memory in an open-field apparatus using a two-day protocol. On day one, allow rats to explore the empty arena for 10 minutes (habituation). On day two, place two identical objects in the arena and allow 10 minutes of exploration (familiarization). After a 2-hour retention interval, replace one familiar object with a novel object and record exploration time for both objects during a 5-minute test session. Calculate discrimination index as (time with novel object - time with familiar object)/(total exploration time) [2].

Molecular and Biochemical Analysis Protocols

Tissue Collection and Processing
  • Blood Collection and Serum Preparation: Anesthetize rats with ketamine/xylazine (80/10 mg/kg, i.p.) and collect blood via cardiac puncture. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 × g for 15 minutes at 4°C. Aliquot serum and store at -80°C until analysis [2].

  • Perfusion and Brain Tissue Harvesting: Transcardially perfuse rats with ice-cold phosphate-buffered saline (PBS, pH 7.4) until effluent runs clear. Rapidly dissect brains and divide sagittally: one hemisphere for biochemical analyses (snap-frozen in liquid nitrogen), the other for histology (immersion-fixed in 4% paraformaldehyde for 24 hours) [2].

  • Brain Homogenate Preparation: Homogenize frozen brain tissues in ice-cold PBS (1:10 w/v) using a motorized homogenizer. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant for biochemical assays. Determine protein concentration using Bradford assay [2].

Biochemical Assays

Table 2: Comprehensive Biochemical Analysis Parameters

Parameter Category Specific Markers Assay Method Sample Type
Liver Function Ammonia, ALT, AST, ALP Commercial kits Serum
Oxidative Stress MDA, GSH, SOD, CAT Spectrophotometry Brain homogenate
Neuroinflammation TNF-α, IL-1β, IL-6 ELISA Brain homogenate
Apoptosis Markers Annexin V, Caspase-3 ELISA/Western blot Brain homogenate
Key Signaling Proteins p-AMPK, SIRT1, GS Western blot Brain homogenate
  • Ammonia Measurement: Quantify serum ammonia levels using commercial ammonia assay kit based on the glutamate dehydrogenase method. Briefly, mix 10 μL serum with 100 μL working reagent and incubate at 37°C for 10 minutes. Measure absorbance at 340 nm and calculate ammonia concentration using a standard curve [2].

  • Oxidative Stress Parameters: Assess lipid peroxidation by measuring malondialdehyde (MDA) content using thiobarbituric acid reactive substances (TBARS) assay. Determine reduced glutathione (GSH) levels using Ellman's reagent. Quantify antioxidant enzyme activities (SOD, CAT) using commercially available kits following manufacturer's protocols [2] [4].

Western Blot Analysis
  • Protein Extraction and Quantification: Homogenize brain tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay. Separate equal amounts of protein (30-50 μg) by SDS-PAGE (8-15% gels depending on target protein molecular weight) [2].

  • Membrane Transfer and Blocking: Transfer proteins to PVDF membranes using wet transfer system. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AMPK, SIRT1, GS, Caspase-3, Bax, Bcl-2, and β-actin (loading control) overnight at 4°C [2] [4].

  • Detection and Visualization: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and visualize with chemiluminescence imaging system. Quantify band intensities using ImageJ software [2].

Histopathological Analysis
  • Tissue Processing and Sectioning: Process fixed brain tissues through graded ethanol series, clear in xylene, and embed in paraffin. Section at 5 μm thickness using a rotary microtome and mount on poly-L-lysine-coated slides [2].

  • H&E Staining: Deparaffinize sections in xylene, rehydrate through graded ethanol series to distilled water. Stain with hematoxylin for 5 minutes, differentiate in 1% acid alcohol, and counterstain with eosin for 3 minutes. Dehydrate, clear, and mount with synthetic resin [2] [5].

  • Immunofluorescence Staining: Perform antigen retrieval by heating sections in citrate buffer (pH 6.0). Block with 5% normal goat serum for 1 hour. Incubate with primary antibodies against GFAP, Iba-1, or NeuN overnight at 4°C. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature. Mount with antifade mounting medium containing DAPI [5].

  • Microscopic Evaluation: Examine stained sections under light or fluorescence microscope. Capture images from at least five different fields per section. Assess histopathological changes using semi-quantitative scoring systems for inflammation, edema, and cellular integrity [2].

Data Analysis and Interpretation

Key Research Findings

Table 3: Summary of this compound Effects in TAA-Induced HE Model

Parameter TAA Control Group This compound (20 mg/kg) This compound (40 mg/kg) Measurement Method
Ammonia (μmol/L) 215.6 ± 18.3 162.4 ± 14.7* 128.9 ± 11.2* Enzymatic assay
MDA (nmol/mg prot) 8.92 ± 0.75 5.41 ± 0.48* 3.87 ± 0.35* TBARS assay
GSH (μmol/mg prot) 1.85 ± 0.16 2.78 ± 0.24* 3.42 ± 0.29* Ellman's method
TNF-α (pg/mg prot) 45.3 ± 3.8 28.7 ± 2.5* 19.4 ± 1.7* ELISA
IL-1β (pg/mg prot) 38.6 ± 3.2 24.2 ± 2.1* 15.8 ± 1.4* ELISA
Annexin V (ng/mg prot) 12.5 ± 1.1 8.3 ± 0.7* 5.6 ± 0.5* ELISA
p-AMPK/AMPK ratio 0.42 ± 0.04 0.78 ± 0.07* 1.15 ± 0.10* Western blot
SIRT1 (relative expression) 0.58 ± 0.05 0.89 ± 0.08* 1.24 ± 0.11* Western blot
Escape latency (s) 48.3 ± 4.1 32.6 ± 2.9* 25.4 ± 2.2* Morris water maze

Data presented as mean ± SEM; *p < 0.05 vs. TAA control group [2]

Mechanism of Action Visualization

The following diagram illustrates the key molecular pathways through which this compound exerts its neuroprotective effects in hepatic encephalopathy models:

G cluster_upstream This compound Administration cluster_pathways Molecular Pathways Activated cluster_effects Cellular Effects This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 This compound->SIRT1 Activates Antioxidant Antioxidant AMPK->Antioxidant Enhances Anti_inflammatory Anti_inflammatory AMPK->Anti_inflammatory Suppresses NF-κB Anti_apoptotic Anti_apoptotic AMPK->Anti_apoptotic Reduces Bax/Bcl-2 ratio SIRT1->Antioxidant Promotes SIRT1->Anti_inflammatory Inhibits SIRT1->Anti_apoptotic Decreases Caspase-3 Neuroprotection Neuroprotection Antioxidant->Neuroprotection Reduces oxidative stress Anti_inflammatory->Neuroprotection Lowers TNF-α, IL-1β Anti_apoptotic->Neuroprotection Decreases cell death subcluster_outcomes subcluster_outcomes Cognitive_improvement Cognitive_improvement Neuroprotection->Cognitive_improvement Restores function

Diagram 1: Molecular mechanisms of this compound-mediated neuroprotection in hepatic encephalopathy. This compound activates AMPK and SIRT1 signaling pathways, leading to reduced oxidative stress, inflammation, and apoptosis, ultimately improving cognitive function.

Conclusion and Research Implications

The comprehensive data presented in these application notes demonstrate that This compound pretreatment at doses of 20 and 40 mg/kg significantly attenuates TAA-induced hepatic encephalopathy in rats through multi-mechanistic actions. The flavonoid's therapeutic efficacy manifests through improvement in behavioral performance, reduction in serum ammonia and liver enzymes, decreased brain oxidative stress markers, attenuated neuroinflammation, and suppressed apoptotic signaling. The dose-dependent nature of these protective effects provides valuable guidance for dosage selection in future preclinical studies.

From a translational perspective, the activation of AMPK/SIRT1 pathways by this compound represents a promising mechanistic approach for addressing the complex pathophysiology of HE. However, researchers should consider several practical considerations when implementing this protocol. First, the notable CYP450 inhibition potential of this compound [6] necessitates careful evaluation of potential drug-drug interactions in combination therapy scenarios. Second, the optimal pretreatment duration (30 days in this protocol) may present logistical challenges for certain experimental timelines. Third, the vehicle composition requires precise preparation to ensure proper solubilization and stability of this compound throughout the administration period.

Future research directions should include dose-ranging studies to establish the minimum effective dose, investigations into post-onset therapeutic efficacy (rather than just pretreatment models), and exploration of combination therapies with standard HE treatments. Additionally, further mechanistic studies are warranted to elucidate the precise molecular interactions between this compound and the AMPK/SIRT1 signaling axis, potentially identifying more specific targets for therapeutic intervention in hepatic encephalopathy and other neurologica complications of liver disease.

References

Comprehensive Application Notes and Protocols: Herbacetin Inhibition of Cytochrome P450 Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYP450 Inhibition and Herbacetin

Cytochrome P450 (CYP450) enzymes constitute a superfamily of hemoproteins that play a pivotal role in the metabolism of xenobiotics, including approximately 70-80% of all clinically used drugs. Inhibition of CYP450 enzymes is one of the most common mechanisms underlying drug-drug and drug-botanical interactions, which can lead to altered pharmacokinetic profiles, reduced efficacy, or increased toxicity of co-administered therapeutics. The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) recommend rigorous evaluation of investigational compounds for CYP450 inhibition potential during drug development, with specific focus on seven major CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) that are responsible for the metabolism of most therapeutic agents. [1] [2]

This compound is a bioactive flavanol compound found in various natural sources that has gained research attention due to its broad-spectrum inhibitory activity against multiple CYP450 enzymes. Recent mechanistic studies have identified this compound as a potent CYP blocker through systematic screening of natural compound libraries. This flavonol possesses a unique chemical structure characterized by 4-, 6-, and 8-hydroxyl groups on the flavone backbone, which have been determined as essential moieties for its inhibitory effects on CYP450 enzymes. The pharmacokinetic characteristics of this compound and its potential for causing metabolic interactions warrant thorough investigation to assess its therapeutic applicability and safety profile. [3] [4] [5]

Table 1: Key Characteristics of this compound

Property Description
Chemical Class Flavonol
IUPAC Name 3,4',5,7,8-Pentahydroxyflavone
Molecular Formula C₁₅H₁₀O₇
Key Structural Features 4-, 6-, and 8-hydroxyl groups
CYP Inhibition Profile Broad-spectrum inhibitor
Primary Mechanisms Mixed and non-competitive inhibition

Mechanisms and Inhibitory Profile of this compound

Spectrum of CYP450 Inhibition

This compound demonstrates potent inhibitory activity against a broad spectrum of CYP450 enzymes, with particularly strong effects on CYP3A4, CYP2B6, CYP2C9, CYP2E1, and CYP2D6. Experimental data reveals that this compound at 100 µM concentration almost completely inhibits the functions of major CYP450 enzymes. Quantitative analysis shows IC₅₀ values below 10 µM for each tested isoenzyme, indicating potent inhibition capacity. The concentration-dependent inhibition follows characteristic Michaelis-Menten kinetics, with the inhibitory potency varying across different CYP isoforms. These findings are significant given that the aforementioned enzymes collectively account for the metabolism of a substantial proportion of clinically used drugs, with CYP3A4 alone responsible for approximately 50% of marketed drug metabolism. [3] [4] [5]

Inhibition Mechanisms

This compound exhibits diverse inhibitory mechanisms across different CYP450 isoforms, which has been elucidated through comprehensive enzyme kinetic studies. Specifically, this compound inhibits CYP3A4, CYP2B6, CYP2C9, and CYP2E1 through a mixed inhibition mechanism, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. In contrast, this compound non-competitively blocks CYP2D6, suggesting binding to an allosteric site rather than the active site. This mechanistic diversity highlights the complex interactions between this compound and various CYP450 enzymes. Structure-activity relationship studies have revealed that the 4-, 6-, and 8-hydroxyl groups on the flavone backbone are essential structural elements for the observed inhibitory effects, likely contributing to hydrogen bonding and coordination with the heme iron in the CYP450 active sites. [3] [4] [5]

Table 2: CYP450 Isoform Inhibition Profile of this compound

CYP Isoform Inhibition Mechanism IC₅₀ Value Inhibition Constants (Kᵢ) Probe Substrate
CYP3A4 Mixed <10 µM Not specified Midazolam, Testosterone
CYP2B6 Mixed <10 µM Not specified Bupropion
CYP2C9 Mixed <10 µM Not specified Tolbutamide
CYP2E1 Mixed <10 µM Not specified Chlorzoxazone
CYP2D6 Non-competitive <10 µM Not specified Dextromethorphan

The following diagram illustrates the molecular interactions and inhibitory mechanisms of this compound with CYP450 enzymes:

Experimental Protocols

CYP450 Inhibition Assay Using Human Liver Microsomes
3.1.1 Materials and Reagents
  • Pooled human liver microsomes (0.2-0.5 mg/mL protein concentration) from at least 50 donors
  • This compound (test compound) dissolved in DMSO or methanol (final solvent concentration <0.5%)
  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
  • Isoform-specific probe substrates at approximate Km concentrations:
    • Phenacetin (100 µM) for CYP1A2
    • Bupropion (12 µM) for CYP2B6
    • Amodiaquine (1 µM) for CYP2C8
    • Tolbutamide (100 µM) for CYP2C9
    • (S)-Mephenytoin (for CYP2C19)
    • Dextromethorphan (for CYP2D6)
    • Chlorzoxazone (for CYP2E1)
    • Midazolam (for CYP3A4/5)
    • Testosterone (for CYP3A4/5) [1] [6]
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Stop solution: Water/acetonitrile/formic acid (92:5:3, v/v/v) containing stable isotope-labeled internal standards
3.1.2 Equipment
  • Liquid handling system for automated incubation setup
  • Water bath or thermomixer for precise temperature control (37°C)
  • Ultra-high performance liquid chromatography system coupled to tandem mass spectrometry (UHPLC-MS/MS)
  • Centrifuge capable of 13,000 × g at 4°C
  • Analytical columns: C18 reverse-phase (2.1 × 50 mm, 1.7-1.8 µm particle size)
3.1.3 Step-by-Step Procedure
  • Preparation of incubation mixture:

    • Add 78 µL of potassium phosphate buffer (0.1 M, pH 7.4) to each well
    • Add 10 µL of human liver microsomes (0.2 mg/mL final concentration)
    • Add 2 µL of probe substrate cocktail (containing all substrates at 10× final concentration)
    • Add 5 µL of this compound solution at varying concentrations (typically 0.1-25 µM) or vehicle control
    • Pre-incubate the mixture for 5 minutes at 37°C
  • Initiation of reaction:

    • Add 5 µL of NADPH regenerating system to start the reaction
    • Incubate at 37°C for 10 minutes with gentle shaking
    • For time-dependent inhibition studies, pre-incubate this compound with NADPH-fortified microsomes before adding substrate
  • Termination and sample processing:

    • Add 20 µL of ice-cold stop solution containing internal standards
    • Vortex mix briefly and centrifuge at 13,000 × g for 15 minutes at 4°C
    • Transfer supernatant to UHPLC vials for analysis
  • UHPLC-MS/MS analysis:

    • Inject 5-10 µL of supernatant onto the UHPLC-MS/MS system
    • Use gradient elution with water (mobile phase A) and acetonitrile (mobile phase B), both containing 0.1% formic acid
    • Monitor specific multiple reaction monitoring (MRM) transitions for each metabolite and corresponding internal standard
    • Quantify metabolite formation using calibration curves with internal standard normalization [1] [6]

The following workflow diagram illustrates the complete experimental procedure for the CYP450 inhibition assay:

G CYP450 Inhibition Assay Workflow cluster_preparation Sample Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase Start Start Buffer Add Potassium Phosphate Buffer Start->Buffer Microsomes Add Human Liver Microsomes Buffer->Microsomes Substrate Add Probe Substrate Cocktail Microsomes->Substrate Inhibitor Add this compound (Various Concentrations) Substrate->Inhibitor PreIncubate Pre-incubate (5 min, 37°C) Inhibitor->PreIncubate NADPH Add NADPH Regenerating System PreIncubate->NADPH MainIncubate Incubate (10 min, 37°C) NADPH->MainIncubate Stop Add Stop Solution with Internal Standards MainIncubate->Stop Centrifuge Centrifuge (13,000 × g, 15 min, 4°C) Stop->Centrifuge UHPLC UHPLC-MS/MS Analysis Centrifuge->UHPLC Data Data Acquisition and Analysis UHPLC->Data End End Data->End

Recombinant CYP450 Enzyme Assay
3.2.1 Principle and Applications

The recombinant CYP450 enzyme system utilizes specific human CYP isoforms expressed in insect cells or bacteria. This system provides a defined enzymatic environment without competing enzymes, allowing precise determination of inhibition parameters for individual CYP isoforms. The assay follows similar principles to the human liver microsome method but offers increased specificity for mechanistic studies. Recombinant systems are particularly valuable for confirming inhibition mechanisms (competitive, non-competitive, mixed) and calculating inhibition constants (Kᵢ) without interference from other metabolic pathways. [3]

3.2.2 Key Modifications from Microsomal Protocol
  • Replace human liver microsomes with recombinant CYP450 enzymes (10-50 pmol/mL)
  • Use individual probe substrates rather than cocktails to avoid potential interactions
  • Include control incubations with expression system blank to account for non-specific metabolism
  • Adjust protein concentration to ensure linear metabolite formation with time and protein content
  • Consider extended pre-incubation (30 minutes) for time-dependent inhibition assessment with NADPH
In Silico Docking Studies
3.3.1 Molecular Modeling Protocol

Computational docking studies provide structural insights into this compound-CYP450 interactions at the atomic level. The protocol involves:

  • Protein preparation:

    • Obtain crystal structures of CYP450 isoforms from Protein Data Bank
    • Remove water molecules and add hydrogen atoms
    • Assign appropriate protonation states for amino acid residues
  • Ligand preparation:

    • Generate 3D structure of this compound using chemical sketching tools
    • Perform energy minimization using molecular mechanics force fields
    • Assign atomic charges and determine possible tautomers
  • Docking simulation:

    • Define binding site around heme group and known active site residues
    • Use flexible docking algorithms to account for side chain mobility
    • Employ scoring functions to evaluate binding affinities
    • Run multiple docking iterations (typically 50-100 runs per CYP isoform)
  • Analysis of results:

    • Cluster docking poses based on root-mean-square deviation (RMSD)
    • Identify key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts)
    • Calculate theoretical binding energies (docking scores)
    • Correlate in silico predictions with experimental inhibition data [3]

Data Analysis and Interpretation

Calculation of Inhibition Parameters

The analysis of CYP450 inhibition data involves several key computational steps to derive quantitative parameters that characterize the inhibitory potential of this compound:

  • IC₅₀ determination: Plot metabolite formation rate versus logarithm of this compound concentration and fit data using non-linear regression to a four-parameter logistic model. The IC₅₀ value represents the concentration of this compound that produces 50% inhibition of metabolite formation compared to vehicle control.

  • Mechanism of inhibition: Analyze enzyme kinetic data using Lineweaver-Burk plots and Dixon plots. For mixed inhibition, both the slope and intercept of the Lineweaver-Burk plot change with inhibitor concentration. For non-competitive inhibition (as observed with CYP2D6), the intercept changes while the slope remains constant.

  • Inhibition constant (Kᵢ) calculation: Determine Kᵢ values by fitting data to appropriate equations for each inhibition mechanism. For mixed inhibition, use the equation: ( v = V_{max}[S] / (K_m(1 + [I]/K_{ic}) + [S](1 + [I]/K_{iu})) ), where Kᵢc and Kᢢ represent the inhibition constants for the enzyme and enzyme-substrate complex, respectively.

  • Data normalization: Express metabolite formation rates as percentages of vehicle control activities (set at 100%). Include positive control inhibitors for each CYP isoform to validate assay performance. [1]

Assessment of Drug Interaction Potential

The in vitro inhibition data must be evaluated in the context of expected in vivo concentrations to assess clinical drug interaction risk. The following approach is recommended:

  • Calculate the [I]/Kᵢ ratio, where [I] represents the maximum expected plasma concentration of this compound after administration
  • Apply regulatory decision criteria:
    • [I]/Kᵢ < 0.1 suggests low interaction risk
    • 0.1 ≤ [I]/Kᵢ < 1 suggests moderate interaction risk
    • [I]/Kᵢ ≥ 1 suggests high interaction risk requiring clinical evaluation
  • Consider hepatic input concentration rather than systemic plasma concentration for orally administered compounds
  • Account for protein binding by using unbound fraction of inhibitor where possible
  • Evaluate time-dependent inhibition if observed during pre-incubation experiments [1] [2]

Table 3: Data Interpretation and Decision Criteria for CYP450 Inhibition

Parameter Calculation Method Decision Criteria Clinical Significance
IC₅₀ Non-linear regression of inhibition curve <1 µM = Potent inhibitor High risk for drug interactions
Kᵢ Dixon plot or non-linear fitting of kinetic data Lower Kᵢ = Greater potency Quantitative interaction prediction
[I]/Kᵢ [I]max / Kᵢ ≥1 = Positive finding Likely clinically relevant inhibition
Enzyme Selectivity Ratio of Kᵢ values across isoforms >10-fold selectivity = Selective inhibitor Lower risk for multi-drug interactions

Applications and Conclusions

Therapeutic Implications and Applications

The broad-spectrum CYP450 inhibition by this compound has significant implications for drug development and therapeutic applications. Experimental evidence demonstrates that this compound can significantly enhance the exposure of co-administered drugs that are CYP450 substrates. In vitro studies using HepG2 cells showed that the stimulatory effects of sorafenib (a multi-kinase inhibitor) on apoptosis were significantly enhanced when combined with this compound, which was associated with increased sorafenib exposure due to metabolic inhibition. This finding suggests potential applications of this compound in combination therapies where enhanced drug exposure is desired, possibly allowing for dose reduction of toxic chemotherapeutic agents while maintaining efficacy. [3] [4] [5]

However, the non-selective inhibition profile of this compound also raises concerns about potential herb-drug interactions when this compound-containing natural products are consumed with conventional medications. The inhibition of multiple CYP450 enzymes increases the likelihood of interactions with a wide range of pharmaceutical agents, particularly those with narrow therapeutic indices such as anticoagulants, antiarrhythmics, and immunosuppressants. Further clinical studies are needed to establish safe exposure limits and identify specific drug combinations that should be avoided. [2]

Conclusion

This compound demonstrates potent and broad-spectrum inhibition of major CYP450 enzymes, including CYP3A4, CYP2B6, CYP2C9, CYP2E1, and CYP2D6, with IC₅₀ values below 10 µM for each tested isoform. The compound exhibits diverse inhibitory mechanisms, functioning as a mixed inhibitor for most CYPs while acting as a non-competitive inhibitor for CYP2D6. The 4-, 6-, and 8-hydroxyl groups on the flavone backbone are essential structural elements for this inhibitory activity.

The experimental protocols outlined in this document provide robust methodologies for comprehensive evaluation of CYP450 inhibition using human liver microsomes, recombinant enzyme systems, and in silico docking approaches. These standardized methods enable reliable assessment of the drug interaction potential of this compound and related flavonols. Researchers should consider these inhibition profiles when developing this compound-containing formulations or when evaluating potential interactions with co-administered therapeutic agents.

References

Comprehensive Application Notes and Protocols: Herbacetin as a Novel Allosteric Inhibitor of Ornithine Decarboxylase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Ornithine decarboxylase (ODC) is a pyridoxal 5′-phosphate-dependent enzyme that catalyzes the conversion of L-ornithine to putrescine, representing the first rate-limiting step in polyamine biosynthesis. Polyamines, including putrescine, spermidine, and spermine, are essential growth factors required for cellular proliferation, differentiation, and gene expression. Elevated ODC activity and increased polyamine levels are strongly associated with hyperproliferative diseases, particularly cancer, making ODC an attractive molecular target for therapeutic intervention [1] [2] [3]. The most well-characterized ODC inhibitor, α-difluoromethylornithine (DFMO), functions as an irreversible catalytic inhibitor that binds covalently to the active site. However, DFMO has demonstrated limited clinical efficacy as a single-agent anticancer therapeutic due to poor pharmacokinetics, dose-limiting toxicity, and compensatory polyamine uptake mechanisms [2] [4].

Herbacetin (3,4′,5,7,8-pentahydroxyflavone) is a natural flavonol compound found in various botanical sources including flax (Linum usitatissimum), ramose scouring rush, and Roemeria hybrida. Through comprehensive computational and experimental approaches, this compound has been identified as a novel allosteric inhibitor of ODC with a distinct binding mechanism that differs from traditional catalytic inhibitors. This allosteric inhibition mechanism targets a site distinct from the catalytic center, potentially bypassing limitations associated with active-site-directed inhibitors like DFMO [1] [2] [5]. Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in colon cancer models while showing a favorable safety profile without the ototoxicity associated with DFMO treatment, positioning it as a promising candidate for further therapeutic development [1] [2].

Experimental Protocols and Methodologies

Computational Docking and Identification of this compound

Protocol 1: Virtual Screening for ODC Inhibitors

Purpose: To identify potential allosteric inhibitors of ODC through computational docking simulations.

Materials and Software Requirements:

  • ODC crystal structure (PDB code: 1NJJ, resolution: 2.45 Å)
  • Traditional Chinese Medicine Database (TCMD, containing >7,500 compounds)
  • Schrödinger Suite molecular modeling software
  • Protein Preparation Wizard module
  • Glide docking module (SP and XP precision modes)

Methodology:

  • Protein Preparation:

    • Retrieve and import ODC crystal structure into Schrödinger Suite
    • Add hydrogen atoms, assign bond orders, and correct missing residues
    • Optimize hydrogen bonding network and minimize structure using OPLS force field
    • Define receptor grids based on known allosteric sites or comprehensive surface mapping
  • Ligand Preparation:

    • Extract this compound structure and other flavonoid compounds from TCMD
    • Generate low-energy 3D conformations using LigPrep module
    • Apply appropriate ionization states at physiological pH (7.0 ± 0.5)
  • Virtual Screening Workflow:

    • Perform high-throughput virtual screening (HTVS) of TCMD database
    • Select top 100 compounds based on docking scores for standard precision (SP) docking
    • Refine selection through extra precision (XP) flexible docking to identify top 10 candidates
    • Analyze binding poses, interaction networks, and cluster compounds by structural similarity
    • Prioritize this compound based on favorable docking score and unique binding interactions

Critical Parameters:

  • Grid Generation: The binding pocket should be selected based on known allosteric sites or comprehensive binding site detection algorithms
  • Docking Precision: Begin with HTVS mode for initial filtering, followed by SP and XP for refined binding assessment
  • Scoring Function: Use GlideScore (GScore) for ranking ligand poses, with emphasis on hydrogen bonding, hydrophobic contacts, and ligand strain energy

Validation:

  • Confirm binding consistency across multiple docking runs
  • Compare with known active-site inhibitors to verify allosteric binding mode
  • Experimental validation through in vitro ODC enzyme assays is essential [1] [2]
In Vitro ODC Enzyme Inhibition Assay

Protocol 2: Radiometric ODC Activity Assay

Purpose: To quantitatively measure ODC enzymatic activity and inhibition by this compound using radiolabeled substrate.

Materials:

  • Recombinant human ODC (200 ng/assay) or cell lysates (500 μg)
  • L-[1-14C]ornithine (specific activity: 40-60 mCi/mmol)
  • Potassium phosphate buffer (50 mM, pH 7.4, containing 1 mM EDTA)
  • Pyridoxal 5′-phosphate (0.1 mM)
  • This compound (serial dilutions in DMSO, final DMSO concentration <1%)
  • DFMO (positive control inhibitor)
  • Hyamine hydroxide-soaked filter paper discs
  • Scintillation cocktail and counter

Methodology:

  • Reaction Setup:

    • Prepare reaction mixture containing potassium phosphate buffer, EDTA, PLP, and ODC enzyme
    • Pre-incubate ODC with this compound or vehicle control (DMSO) for 10 minutes at 37°C
    • Initiate reaction by adding L-[1-14C]ornithine (final concentration 0.1-0.5 mM)
    • Immediately seal tubes with rubber stoppers containing hyamine hydroxide-saturated filter paper
  • Incubation and Termination:

    • Incubate reactions at 37°C for 60 minutes with gentle shaking
    • Terminate reaction by injecting 1 mL of 2M citric acid through stopper
    • Continue incubation for additional 60 minutes to ensure complete 14CO₂ absorption
  • Detection and Quantification:

    • Carefully remove filter papers and transfer to scintillation vials
    • Add appropriate scintillation cocktail and measure radioactivity by liquid scintillation counting
    • Calculate ODC activity as nmol CO₂ released per hour per mg protein

Data Analysis:

  • Generate dose-response curves with this compound concentrations (0.1-100 μM)
  • Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism)
  • Compare potency with DFMO as reference inhibitor [1] [2] [3]

Table 1: In Vitro ODC Inhibition Profile of this compound

Parameter This compound DFMO Assay Conditions
IC₅₀ Value 2.5 ± 0.3 μM 150 ± 12 μM Recombinant human ODC, 60 min incubation
Inhibition Mechanism Allosteric, reversible Catalytic, irreversible Binding site mutagenesis
Critical Binding Residue Aspartate 44 Cysteine 360 Site-directed mutagenesis
DMSO Tolerance <5% (v/v) No effect Maximum solvent concentration
Cellular Polyamine Measurement by HPLC

Protocol 3: Intracellular Polyamine Quantitation

Purpose: To evaluate the effects of this compound on intracellular polyamine levels in cancer cell lines.

Materials:

  • HCT116, HT29, or DLD1 human colon cancer cells
  • McCoy's 5A or RPMI-1640 medium with 10% FBS
  • This compound (serial dilutions in DMSO)
  • DFMO (positive control, 1-5 mM)
  • Perchloric acid (0.6 N)
  • Dansyl chloride (5 mg/mL in acetone)
  • HPLC system with C18 reverse-phase column and fluorescence detector
  • Polyamine standards (putrescine, spermidine, spermine)

Methodology:

  • Cell Treatment and Extraction:

    • Culture cells to 70-80% confluence in appropriate medium
    • Treat with this compound (1-50 μM), DFMO, or vehicle control for 24-72 hours
    • Harvest cells by trypsinization, wash with cold PBS, and pellet by centrifugation
    • Resuspend cell pellets in 0.6 N perchloric acid and vortex vigorously
    • Incubate on ice for 60 minutes, then centrifuge at 12,000 × g for 15 minutes
  • Polyamine Derivatization:

    • Transfer supernatant to fresh tubes and neutralize with 2M sodium carbonate
    • Add dansyl chloride solution (1:2 v/v ratio) and mix thoroughly
    • Incubate at 60°C for 60 minutes in the dark
    • Stop reaction by cooling on ice and add excess L-proline to remove unreacted dansyl chloride
    • Extract dansylated polyamines with toluene, evaporate under nitrogen, and reconstitute in methanol
  • HPLC Analysis:

    • Inject samples onto C18 column (250 × 4.6 mm, 5 μm particle size)
    • Use gradient elution with methanol:water (60:40 to 95:5 over 25 minutes)
    • Detect fluorescence with excitation at 360 nm and emission at 500 nm
    • Quantify polyamines by comparison with standard curves

Data Interpretation:

  • Normalize polyamine levels to total cellular protein content
  • Express results as percentage change compared to untreated controls
  • Calculate EC₅₀ values for polyamine depletion [2] [6]

Table 2: Effects of this compound on Intracellular Polyamine Levels in HCT116 Colon Cancer Cells

Polyamine Control Level (nmol/mg protein) This compound (10 μM) (% Reduction) This compound (25 μM) (% Reduction) DFMO (1 mM) (% Reduction)
Putrescine 1.8 ± 0.3 45 ± 6% 72 ± 8% 85 ± 7%
Spermidine 12.5 ± 1.2 28 ± 5% 51 ± 7% 65 ± 6%
Spermine 9.3 ± 0.9 15 ± 4% 32 ± 5% 22 ± 4%

Therapeutic Applications and Efficacy Profiling

In Vivo Antitumor Efficacy Models

Protocol 4: HCT116 Xenograft Tumor Model

Purpose: To evaluate the antitumor efficacy of this compound in nude mouse xenograft models.

Materials:

  • Athymic nude mice (nu/nu female, 6 weeks old)
  • HCT116 human colon cancer cells (2 × 10⁶ cells/mouse)
  • This compound (prepared in 2.5% DMSO/5% PEG 400/5% Tween-80 in PBS)
  • DFMO (200 mg/kg, positive control)
  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation and Group Assignment:

    • Harvest exponentially growing HCT116 cells and resuspend in serum-free medium
    • Inject 2 × 10⁶ cells subcutaneously into the right flank of each mouse
    • Monitor tumor growth until average volume reaches ~50-75 mm³
    • Randomize mice into treatment groups (n=10-15) with similar average tumor volumes
  • Treatment Administration:

    • Intraperitoneal (IP) Administration:
      • Administer this compound (0.4 or 2 mg/kg) or vehicle 3 times per week for 14 days
      • Include DFMO (200 mg/kg) as comparative control
    • Oral Administration:
      • Administer this compound (100 mg/kg) by oral gavage 5 times per week for 3 weeks
      • Monitor body weight twice weekly as toxicity indicator
  • Tumor Monitoring and Endpoint Analysis:

    • Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate tumor volume using formula: (length × width × height × 0.52)
    • Euthanize mice when tumors reach 1 cm³ total volume
    • Extract tumors for histopathological and molecular analysis

Data Analysis:

  • Plot tumor growth curves for each treatment group
  • Calculate tumor growth inhibition (TGI) percentage: [(1 - (Vt_final - Vt_initial)/(Vc_final - Vc_initial)) × 100]
  • Perform statistical analysis using ANOVA with post-hoc tests [1] [2]

Protocol 5: APCMin/+ Mouse Intestinal Polyp Model

Purpose: To assess chemopreventive efficacy of this compound in a genetic model of intestinal tumorigenesis.

Materials:

  • APCMin/+ mice (C57BL/6J background, 5-6 weeks old)
  • This compound (0.4 and 2 mg/kg in vehicle)
  • Vehicle control (5% DMSO in 10% Tween 20)

Methodology:

  • Experimental Design:

    • Randomize APCMin/+ mice into treatment groups (n=8) at weaning (3 weeks)
    • Begin treatment at 5-6 weeks of age, prior to significant polyp development
  • Treatment Protocol:

    • Administer this compound or vehicle by intraperitoneal injection 3 times per week for 8 weeks
    • Monitor body weight weekly as general health indicator
  • Polyp Quantification:

    • Euthanize mice at 13-14 weeks of age
    • Isolate entire small intestine and colon, open longitudinally
    • Fix tissues in 10% neutral buffered formalin
    • Count polyps under dissecting microscope by blinded observer
    • Measure polyp dimensions and categorize by size (<1 mm, 1-2 mm, >2 mm)

Data Interpretation:

  • Express results as polyp number and size distribution per mouse
  • Calculate percentage reduction in polyp number and total polyp burden
  • Perform histological analysis of representative polyps [1] [2]

Table 3: In Vivo Efficacy of this compound in Preclinical Cancer Models

Model Administration Route Dose Treatment Duration Efficacy Outcome
HCT116 Xenograft Intraperitoneal 0.4 mg/kg, 3×/week 14 days 45% tumor growth inhibition
HCT116 Xenograft Intraperitoneal 2 mg/kg, 3×/week 14 days 68% tumor growth inhibition
HCT116 Xenograft Oral gavage 100 mg/kg, 5×/week 21 days 60% tumor growth inhibition
APCMin/+ Polyp Model Intraperitoneal 0.4 mg/kg, 3×/week 8 weeks 35% reduction in polyp number
APCMin/+ Polyp Model Intraperitoneal 2 mg/kg, 3×/week 8 weeks 55% reduction in polyp number
Safety and Toxicity Assessment

A critical advantage of this compound compared to DFMO is its favorable safety profile. Preclinical toxicological assessment in mouse models revealed that this compound treatment was not associated with hearing loss, a dose-limiting ototoxicity commonly observed with DFMO therapy. This improved therapeutic window positions this compound as an attractive candidate for further development, particularly for chronic administration in chemoprevention settings [1] [2].

Body weight monitoring during in vivo efficacy studies demonstrated that this compound was well tolerated at therapeutic doses, with no significant weight loss or overt signs of toxicity. The natural origin of this compound in dietary sources such as flaxseed suggests potentially lower systemic toxicity compared to synthetic inhibitors, though comprehensive toxicological profiling in relevant models remains essential for clinical translation [1] [2] [7].

Technical Considerations and Alternative Methods

ODC Activity Assay Platforms

While radiometric assays represent the gold standard for ODC activity measurement, several alternative methodologies offer advantages for specific applications:

Supramolecular Tandem Assay: This label-free continuous fluorescence-based method utilizes cucurbit[6]uril (CB6) as a macrocyclic receptor and trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DSMI) as a fluorescent dye. The assay capitalizes on competitive displacement, where putrescine production displaces DSMI from CB6, resulting in decreased fluorescence. Recent optimization has improved DMSO tolerance, enabling compatibility with compound libraries dissolved in this universal solvent [4].

Coupled Enzymatic Spectrophotometric Assay: This method employs soybean amine oxidase (SAO) to convert putrescine to 4-aminobutanal with simultaneous production of hydrogen peroxide. In the presence of peroxidase, H₂O₂ oxidizes chromogenic substrates (4-aminoantipyrine and phenol) to form a quinoneimine dye measurable at 505 nm. This approach provides a non-radioactive alternative suitable for high-throughput applications [6].

Phosphoenolpyruvate Carboxylase-Malate Dehydrogenase (PEPC-MDH) System: This coupled enzyme system detects CO₂ production through NADH consumption measurable at 340 nm. The method offers continuous monitoring capability but requires optimization of multiple enzyme components [3].

Table 4: Comparison of ODC Activity Assay Methods

Assay Method Principle Sensitivity Throughput Advantages Limitations
Radiometric (¹⁴CO₂ release) Measurement of ¹⁴CO₂ from [1-¹⁴C]ornithine High (pmol level) Medium Gold standard, highly specific Radioactive materials, discontinuous
Supramolecular Tandem Fluorescence quenching by competitive binding Moderate High Label-free, continuous, adaptable to HTS DMSO sensitivity, requires optimization
Enzymatic Spectrophotometric Putrescine oxidation with H₂O₂ detection Moderate High Non-radioactive, simple procedure Interference from endogenous amines
PEPC-MDH Coupled System CO₂ detection via NADH consumption Moderate Medium Continuous monitoring Complex reagent mixture
Structural Insights and Mechanism Visualization

The following diagram illustrates the allosteric inhibition mechanism of this compound in comparison to catalytic inhibitors:

G ODC ODC Product Putrescine (Product) ODC->Product Decarboxylation Substrate L-Ornithine (Substrate) Substrate->ODC Binds Active Site DFMO DFMO (Catalytic Inhibitor) Cys360 Cysteine 360 (Active Site) DFMO->Cys360 Covalent Binding This compound This compound (Allosteric Inhibitor) Asp44 Aspartate 44 (Binding Site) This compound->Asp44 Allosteric Binding Asp44->ODC Conformational Change

Diagram 1: Mechanism of ODC Inhibition. This compound binds allosterically to aspartate 44, inducing conformational changes that inhibit ODC activity, while DFMO covalently binds cysteine 360 in the catalytic site.

Structural studies have revealed that this compound binds to an allosteric site on ODC involving aspartate 44, distinct from the catalytic center containing cysteine 360 targeted by DFMO. This allosteric binding induces conformational changes that suppress enzyme activity without covalent modification, potentially enabling reversible inhibition with reduced off-target effects [1] [2]. The following experimental workflow outlines the comprehensive approach for evaluating ODC inhibitors:

G Start Identification of Candidate Inhibitors VS Virtual Screening (TCMD Database) Start->VS CD Computational Docking (Schrödinger Suite) VS->CD PVA Primary In Vitro Assay (Radiometric ODC Activity) CD->PVA This compound This compound Identification CD->this compound MBA Mechanistic Binding Analysis (Pull-down Assays, Mutagenesis) PVA->MBA CPA Cellular Phenotypic Assays (Proliferation, Polyamine Levels) MBA->CPA IVE In Vivo Efficacy Studies (Xenograft, APC^Min/+ Models) CPA->IVE SP Safety Profiling (Ototoxicity Assessment) IVE->SP

Diagram 2: Experimental Workflow for ODC Inhibitor Evaluation. Comprehensive pipeline from initial identification to safety assessment of ODC inhibitors such as this compound.

Conclusion and Future Perspectives

This compound represents a promising allosteric inhibitor of ODC with demonstrated efficacy in preclinical models of colon cancer. Its distinct binding mechanism, favorable toxicity profile, and natural product origin position it as an attractive candidate for further development as either a chemotherapeutic or chemopreventive agent. The protocols outlined in this document provide a comprehensive framework for evaluating ODC inhibition, from initial computational screening through in vivo efficacy assessment.

Future research directions should include structural optimization of this compound to enhance potency and pharmacokinetic properties, exploration of combination therapies with other targeted agents, and expansion into additional disease models where ODC dysregulation plays a pathogenic role. The continued development of robust, high-throughput assays for ODC activity will accelerate the discovery and characterization of next-generation ODC inhibitors with improved therapeutic potential.

References

Herbacetin as a Therapeutic Agent: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Herbacetin (HBT) is a natural flavonoid compound found in plants such as Rhodiola rosea L. Recent pharmacological studies have identified it as a potent inhibitor of the Serum/Glucocorticoid-regulated kinase 1 (SGK1), with downstream effects on the NF-κB signaling pathway [1] [2]. The SGK1/NF-κB axis is a critical regulator in various pathological conditions including inflammatory diseases, cardiac hypertrophy, and fibrotic conditions [1] [2] [3].

The molecular mechanism involves this compound's direct binding to SGK1, which prevents the phosphorylation and activation of NF-κB, a master regulator of inflammation and cell survival [1] [2]. This inhibition leads to reduced expression of pro-inflammatory cytokines and mediators, making this compound a promising candidate for therapeutic development against multiple disease conditions characterized by excessive inflammation and tissue remodeling [1] [4] [3].

Quantitative Data Summary

Table 1: Efficacy of this compound Across Different Experimental Models

Disease Model Experimental System Concentration/Dose Key Effects Mechanistic Insights
Asthma [1] OVA-induced mouse model 25, 50, 100 mg/kg ↓ Airway inflammation, ↓ IL-6, IL-1β, TNF-α, ↓ apoptosis, ↑ cell proliferation Inhibits SGK1/NF-κB/p-P65 pathway
Myocardial Hypertrophy [2] In vitro & in vivo models IC₅₀: 752 nM ↓ Cardiomyocyte hypertrophy, ↓ ROS synthesis, ↓ calcium accumulation Direct SGK1 binding (Asp177), regulates FoxO1 signaling
Acute Lung Injury [4] Zebrafish & murine models Not specified Alleviates lung inflammation and barrier dysfunction Inhibits macrophage-targeted SGK1-STAT1 signaling
Influenza-induced Lung Injury & Fibrosis [3] IAV-infected mouse model Identified as most effective compound from R. rosea Binds viral neuraminidase, ↓ lung injury & fibrosis Reduces viral infection, inhibits TGF-β/Smad3 pathway

Table 2: Key In Vitro Findings on this compound's Mechanisms

Experimental Assay Cell Line/System Concentration Observed Outcomes Citation
Lipopolysaccharide (LPS)-induced inflammation BASE-2B lung epithelial cells 5, 10, 20 μM ↓ ROS generation, ↓ pro-inflammatory cytokines, ↓ apoptosis [1]
Kinase inhibitory assay Mass spectrometry-based IC₅₀: 752 nM Direct SGK1 inhibition, binding confirmed [2]
Macrophage-epithelium crosstalk In vitro co-culture model Not specified Restored lung epithelial barrier function [4]
Viral protein interaction BLI and CETSA assays Not specified Direct binding to influenza neuraminidase protein [3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects

Objective: To evaluate this compound's ability to reduce inflammation in lung epithelial cells.

Materials and Reagents:

  • BASE-2B cells (or other relevant cell lines)
  • This compound (dissolved in DMSO, stock concentration 100 mM)
  • Lipopolysaccharides (LPS)
  • Cell culture medium (RPMI 1640 with 10% FBS)
  • CCK-8 kit for cell proliferation
  • ELISA kits for IL-6, IL-1β, TNF-α
  • ROS detection reagents (e.g., Dihydroergotamine)
  • Apoptosis detection kit (Annexin V-FITC/PI)

Procedure:

  • Culture BASE-2B cells in complete medium and allow to adhere overnight.
  • Pre-treat cells with 2 ng/mL LPS for 24 hours to induce inflammation.
  • Add this compound at varying concentrations (5, 10, 20 μM) to LPS-treated cells and incubate for 24 hours.
  • Assess cell viability using CCK-8 assay according to manufacturer's instructions.
  • Measure intracellular ROS levels using fluorescence microscopy or flow cytometry.
  • Quantify apoptosis rates using Annexin V-FITC/PI staining and flow cytometry.
  • Analyze pro-inflammatory cytokine levels in supernatant using ELISA.
  • For mechanistic studies, perform Western blotting for SGK1, NF-κB/p-P65, Caspase-3, Bax, and Bcl-2 [1].
Protocol 2: In Vivo Evaluation in Asthma Model

Objective: To determine this compound's efficacy in ovalbumin (OVA)-induced allergic asthma.

Materials and Reagents:

  • C57BL/6J mice (6-8 weeks old)
  • Ovalbumin (OVA)
  • Aluminum hydroxide (Al(OH)₃)
  • This compound (dissolved in saline)
  • Equipment for intraperitoneal injection and oral gavage

Procedure:

  • Sensitize mice by intraperitoneal injection of OVA (20 μg) mixed with Al(OH)₃ (2 mg) on days 0, 7, 14, and 21.
  • From day 28, administer this compound (25, 50, or 100 mg/kg) via appropriate route every 7 days for 14 days.
  • Include control groups (naive control and OVA+saline).
  • Collect bronchoalveolar lavage fluid (BALF) and serum for cytokine analysis by ELISA.
  • Isolate lung tissues for histopathological analysis (H&E staining, Masson's staining).
  • Assess inflammatory cell infiltration and collagen deposition.
  • Analyze SGK1/NF-κB pathway proteins in lung tissue by Western blotting or immunohistochemistry [1].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the molecular mechanism of this compound-mediated SGK1/NF-κB inhibition.

G This compound Inhibits SGK1/NF-κB Signaling InflammatoryStimuli Inflammatory Stimuli (LPS, OVA, Viral Infection) SGK1 SGK1 InflammatoryStimuli->SGK1 Activates IKKComplex IKK Complex SGK1->IKKComplex Activates This compound This compound (HBT) This compound->SGK1 Inhibits IkB IκB IKKComplex->IkB Phosphorylates NFkB NF-κB (p65/p50) IKKComplex->NFkB Releases IkB->NFkB Sequesters in Cytoplasm NFkB_Nucleus NF-κB (p65/p50) Nuclear Translocation NFkB->NFkB_Nucleus GeneExpression Pro-inflammatory Gene Expression (IL-6, IL-1β, TNF-α) NFkB_Nucleus->GeneExpression Inflammation Inflammation & Tissue Damage GeneExpression->Inflammation Apoptosis Cell Apoptosis Inflammation->Apoptosis

The following diagram outlines a typical experimental workflow for evaluating this compound's effects.

G Experimental Workflow for this compound Studies InVitro In Vitro Studies (LPS-induced inflammation in BASE-2B cells) HBTTreatment This compound Treatment (Multiple concentrations/doses) InVitro->HBTTreatment InVivo In Vivo Studies (OVA-induced asthma model) InVivo->HBTTreatment Analysis1 Cell Viability (CCK-8) ROS Detection Cytokine ELISA (IL-6, TNF-α, IL-1β) Apoptosis Assay HBTTreatment->Analysis1 Analysis2 Histopathology (H&E, Masson) BALF Cytokine Analysis Western Blot (SGK1, p-P65) HBTTreatment->Analysis2 MechInsight Mechanistic Insight SGK1/NF-κB Pathway Inhibition Analysis1->MechInsight Analysis2->MechInsight

Discussion and Research Implications

This compound demonstrates consistent therapeutic potential across multiple disease models through its action on the SGK1/NF-κB pathway. The concentration-dependent effects observed in vitro (5-20 μM) and in vivo (25-100 mg/kg) provide guidance for dosing in future studies [1] [2]. Its additional ability to bind viral neuraminidase suggests potential for broad-spectrum application in both sterile inflammation and viral-induced pathologies [3].

For researchers developing this compound as a therapeutic candidate, key considerations include its polyhydroxylated flavonoid structure, which contributes to both its antioxidant activity and SGK1 binding affinity [2]. Specific hydroxyl groups at C-3, C-8, and C-4' positions appear critical for SGK1 inhibition, providing structure-activity relationship guidance for medicinal chemistry optimization [2].

References

Comprehensive Application Notes and Protocols: Herbacetin as an Activator of the AMPK/SIRT1 Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Herbacetin and AMPK/SIRT1 Signaling

This compound (3,4′,5,7,8-pentahydroxyflavone) is a glycosylated flavonoid naturally present in various medicinal plants including Rhodiola rosea L., Ephedrae herba L., and flaxseed. This natural compound has recently emerged as a promising therapeutic agent due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Recent scientific investigations have revealed that this compound exerts many of its beneficial effects through activation of the AMPK/SIRT1 signaling pathway, a crucial regulatory system involved in cellular energy homeostasis, mitochondrial function, and stress response. The AMPK/SIRT1 pathway represents a fundamental signaling network that connects cellular energy status with metabolic adaptations and survival mechanisms, making it an attractive target for therapeutic interventions in various pathological conditions including neurodegenerative diseases, metabolic disorders, and cancer.

The significance of this compound as a natural AMPK/SIRT1 activator lies in its potential to modulate multiple aspects of cellular physiology through this master regulatory pathway. Unlike synthetic pharmaceutical compounds, this compound offers a multi-target approach with potentially fewer side effects, which is particularly valuable for chronic conditions requiring long-term treatment. These application notes provide comprehensive experimental protocols and methodological details for researchers investigating this compound's effects on the AMPK/SIRT1 pathway, along with reference data for drug development professionals working to translate these findings into clinically relevant therapeutics.

Molecular Mechanisms of this compound in AMPK/SIRT1 Activation

Core Pathway Activation Mechanisms

This compound activates the AMPK/SIRT1 pathway through several interconnected molecular mechanisms that ultimately converge on enhanced cellular resilience and metabolic homeostasis:

  • Direct AMPK Activation: this compound has been demonstrated to significantly increase AMPK expression levels in neural tissues, as evidenced by studies in thioacetamide-induced models of hepatic encephalopathy. This activation occurs in response to the compound's ability to modulate cellular energy status, though the exact molecular initiating event requires further elucidation [1].

  • SIRT1 Upregulation: Research has consistently shown that this compound treatment elevates SIRT1 protein expression in a dose-dependent manner. SIRT1, being NAD+-dependent, functions as a critical metabolic sensor that links this compound's effects to cellular energy status and mitochondrial function [1].

  • Bidirectional Amplification Loop: The activation of both AMPK and SIRT1 creates a self-reinforcing signaling cascade where each component enhances the activity of the other. AMPK activation increases NAD+ levels, which in turn stimulates SIRT1 activity, while SIRT1 deacetylates LKB1 (an upstream kinase of AMPK), further promoting AMPK phosphorylation and activation [2].

  • Downstream Signaling Events: Once activated, the AMPK/SIRT1 pathway orchestrates multiple protective responses including reduction of oxidative stress through enhanced expression of antioxidant enzymes, suppression of pro-inflammatory cytokines (TNF-α, IL-1β), and inhibition of apoptotic pathways as evidenced by decreased annexin V levels [1].

Interconnected Signaling Network

Table 1: Key Molecular Targets of this compound in AMPK/SIRT1 Pathway

Target Effect Functional Outcome Experimental Evidence
AMPK Increased phosphorylation & expression Enhanced cellular energy homeostasis Western blot, 40 mg/kg dose in rats [1]
SIRT1 Upregulated expression Improved mitochondrial function & stress resistance Western blot, dose-dependent response [1]
PGC-1α Activation via deacetylation Enhanced mitochondrial biogenesis Downstream of SIRT1 activation [2]
FOXO Transcription Factors Regulation via SIRT1-mediated deacetylation Increased antioxidant defense Indirect modulation [3]
NF-κB Inhibition via SIRT1-mediated deacetylation Reduced inflammatory response Decreased TNF-α, IL-1β levels [1]

The signaling cascade initiated by this compound extends beyond the core AMPK/SIRT1 axis to include several key downstream effectors. The activation of PGC-1α, a master regulator of mitochondrial biogenesis, represents a critical outcome that connects this compound signaling to enhanced mitochondrial function and cellular energy production. Additionally, this compound-mediated SIRT1 activation leads to deacetylation of FOXO transcription factors, which translocate to the nucleus and upregulate expression of antioxidant enzymes including manganese superoxide dismutase (MnSOD) and catalase. Simultaneously, SIRT1-mediated deacetylation of NF-κB suppresses the transcription of pro-inflammatory cytokines, creating an integrated cellular defense program that addresses multiple aspects of cellular stress [3].

Experimental Protocols for Evaluating this compound Effects on AMPK/SIRT1

In Vitro Assessment Protocols

Cell Culture and Treatment:

  • Maintain relevant cell lines (HEK293, HepG2, primary hepatocytes, or neuronal cells) in appropriate media supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere [2].
  • Prepare This compound stock solution at 100 mM in DMSO and store at -20°C. Create working concentrations immediately before use by diluting in cell culture medium [4].
  • Apply this compound treatments across a concentration range of 1-100 μM based on experimental objectives. Include vehicle control (DMSO at equivalent concentration, not exceeding 0.1%) and positive controls (e.g., 50 μM resveratrol for SIRT1 activation, 1 mM AICAR for AMPK activation) [3].
  • Implement treatment durations from 2 to 24 hours depending on measurement endpoints. Short treatments (2-6 hours) are suitable for phosphorylation events, while longer incubations (12-24 hours) are optimal for gene expression changes [1].

AMPK/SIRT1 Pathway Analysis:

  • For protein expression analysis, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting using primary antibodies against p-AMPKα (Thr172), total AMPK, SIRT1, and corresponding secondary antibodies [1].
  • For gene expression assessment, extract total RNA using TRIzol reagent, synthesize cDNA, and perform qPCR with primers specific for AMPK, SIRT1, and downstream targets (PGC-1α, FOXO1, NRF1) [1].
  • For cellular localization studies, perform immunofluorescence staining with antibodies against AMPK and SIRT1, followed by confocal microscopy to examine subcellular distribution [2].
In Vivo Experimental Protocols

Animal Models and Dosing:

  • Utilize adult male Sprague-Dawley rats (150-175 g) or C57BL/6 mice (20-25 g) housed under standard conditions (12:12 light/dark cycle, 25°C, 50% humidity) with ad libitum access to food and water [1].
  • Administer this compound via oral gavage at doses of 20 mg/kg and 40 mg/kg body weight for 30 days, based on established protocols from neuroprotection studies [1].
  • For acute disease models, consider intraperitoneal administration at 0.4-2 mg/kg body weight 3 times per week, as utilized in colon cancer models [4].
  • Include appropriate vehicle control groups (saline for oral administration; 5% DMSO in 10% Tween 20 for IP injection) and positive control groups when available [1].

Tissue Collection and Analysis:

  • Euthanize animals at predetermined endpoints using approved methods (e.g., CO₂ asphyxiation followed by decapitation) [1].
  • Collect relevant tissues (brain regions, liver, skeletal muscle) rapidly after euthanasia. Flash-freeze portions in liquid nitrogen for molecular analyses and preserve other portions in 4% paraformaldehyde for histopathological examination [1].
  • Prepare brain homogenates (20% w/v in ice-cold PBS) for biochemical assays including oxidative stress markers, AMPK activity, and SIRT1 expression levels [1].
  • For ultrastructural studies, fix brain tissues in 4% glutaraldehyde for electron microscopy analysis of mitochondrial morphology and subcellular architecture [1].

Data Analysis and Interpretation

Quantitative Assessment of Pathway Activation

Table 2: Expected Experimental Outcomes from this compound Treatment on AMPK/SIRT1 Pathway

Parameter Measurement Technique Expected Change with this compound Magnitude of Effect
AMPK phosphorylation Western blot (p-AMPK/AMPK ratio) Increase 40-60% elevation at 40 mg/kg [1]
SIRT1 expression Western blot / qPCR Upregulation 30-50% increase at 40 mg/kg [1]
Mitochondrial biogenesis PGC-1α expression, mtDNA content Enhancement 25-45% increase [2]
Oxidative stress MDA, GSH levels Reduction MDA: 35% decrease; GSH: 40% increase [1]
Inflammation markers TNF-α, IL-1β levels Suppression 40-60% reduction [1]
Apoptosis markers Annexin V, caspase activity Inhibition 30-50% decrease [1]

Statistical Analysis and Validation:

  • Perform all experiments with appropriate sample sizes (n=8-10 for animal studies, n=6 for cell culture experiments) to ensure statistical power [1].
  • Conduct one-way ANOVA followed by post-hoc tests for multiple comparisons when assessing dose-dependent effects of this compound [1].
  • Validate AMPK/SIRT1 pathway specificity using pharmacological inhibitors (e.g., Compound C for AMPK, EX527 for SIRT1) or genetic approaches (siRNA knockdown) where feasible [2].
  • Consider time-course experiments to establish the temporal relationship between AMPK activation and SIRT1 upregulation, which would strengthen mechanistic claims [2].
Technical Considerations and Optimization

Bioavailability and Metabolism:

  • Account for this compound's extensive first-pass metabolism when interpreting in vivo results. Primary metabolites include this compound glucuronides, which may retain biological activity [5].
  • Consider tissue-specific distribution patterns, with higher concentrations typically observed in liver, kidney, and brain regions following administration [5].
  • For cellular studies, be aware that glucuronidation is the dominant metabolic pathway, which may influence effective intracellular concentrations [5].

Experimental Optimization:

  • Titrate this compound concentrations carefully, as flavonoids can exhibit biphasic effects - beneficial at low concentrations but potentially pro-oxidant at high concentrations.
  • Standardize the timing of tissue collection relative to administration, as peak effects on AMPK/SIRT1 signaling may occur at different timepoints in various tissues.
  • Include multiple endpoint assessments to capture the comprehensive effects of this compound on the AMPK/SIRT1 pathway and its functional consequences.

Research Applications and Therapeutic Implications

The experimental protocols outlined above have been successfully applied to investigate this compound's potential therapeutic benefits across multiple disease models:

  • Neurodegenerative Conditions: In models of hepatic encephalopathy, this compound administration (20-40 mg/kg for 30 days) significantly improved cognitive deficits and locomotor function while reducing oxidative stress and inflammation in brain tissues through AMPK/SIRT1 activation [1]. Similar mechanisms likely contribute to its protective effects in Parkinson's disease models, where this compound reduced alpha-synuclein aggregation and apoptosis in dopaminergic neurons [6].

  • Metabolic Disorders: The AMPK/SIRT1 pathway plays crucial roles in regulating glucose and lipid metabolism. This compound's activation of this signaling axis suggests potential applications in type 2 diabetes, obesity, and non-alcoholic fatty liver disease, though these indications require further experimental validation [3] [2].

  • Cancer Models: this compound has demonstrated antitumor effects in colon cancer models, where it functioned as an allosteric inhibitor of ornithine decarboxylase (ODC). While this particular mechanism is distinct from AMPK/SIRT1 activation, the pathway may contribute to its overall therapeutic profile, particularly in cancer prevention contexts [4].

  • Inflammatory Conditions: Recent evidence indicates that this compound can alleviate lung inflammation and barrier dysfunction in acute lung injury models through inhibition of SGK1-STAT1 signaling, suggesting that its anti-inflammatory effects may extend beyond AMPK/SIRT1 activation [7].

Visualization of Signaling Pathways and Experimental Workflows

This compound-Activated AMPK/SIRT1 Signaling Pathway

G cluster_cellular Cellular Effects cluster_pathway AMPK/SIRT1 Core Pathway cluster_targets Downstream Targets This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 This compound->SIRT1 Upregulates OxidativeStress Reduced Oxidative Stress Inflammation Suppressed Inflammation Apoptosis Inhibited Apoptosis Mitochondrial Enhanced Mitochondrial Function NAD NAD+ Levels AMPK->NAD Increases PGC1a PGC-1α Activation AMPK->PGC1a Activates Metabolic Metabolic Enzymes AMPK->Metabolic Regulates LKB1 LKB1 Activation SIRT1->LKB1 Deacetylates & Activates SIRT1->PGC1a Deacetylates & Activates FOXO FOXO Transcription Factors SIRT1->FOXO Deacetylates NFkB NF-κB Pathway SIRT1->NFkB Suppresses NAD->SIRT1 Activates LKB1->AMPK Phosphorylates PGC1a->Mitochondrial FOXO->OxidativeStress NFkB->Inflammation Metabolic->OxidativeStress

Experimental Workflow for this compound Studies

G cluster_in_vitro In Vitro Protocols cluster_in_vivo In Vivo Protocols cluster_analysis Data Analysis & Interpretation Start Study Design CellCulture Cell Culture (HEK293, HepG2, primary cells) Start->CellCulture AnimalModels Animal Models (Rats, Mice) Start->AnimalModels HerbacetinTreatment1 This compound Treatment (1-100 μM, 2-24h) CellCulture->HerbacetinTreatment1 MolecularAnalysis1 Molecular Analysis (Western, qPCR, IF) HerbacetinTreatment1->MolecularAnalysis1 DataProcessing Data Processing MolecularAnalysis1->DataProcessing Dosing This compound Administration (20-40 mg/kg, 30 days) AnimalModels->Dosing TissueCollection Tissue Collection Dosing->TissueCollection MolecularAnalysis2 Molecular Analysis & Histopathology TissueCollection->MolecularAnalysis2 MolecularAnalysis2->DataProcessing Statistical Statistical Analysis DataProcessing->Statistical Interpretation Mechanistic Interpretation Statistical->Interpretation

Conclusion

This compound represents a promising natural product for targeting the AMPK/SIRT1 pathway with potential applications across multiple therapeutic areas. The experimental protocols outlined in these application notes provide researchers with standardized methodologies for investigating this compound's effects on this crucial signaling axis. When implementing these protocols, consideration of this compound's pharmacokinetic properties, particularly its extensive glucuronidation, is essential for appropriate experimental design and data interpretation. Future research directions should include more detailed investigation of the direct molecular targets through which this compound initiates AMPK/SIRT1 activation, exploration of its tissue-specific effects, and assessment of potential synergies with other natural products or pharmaceutical agents targeting this pathway.

References

Application Notes and Protocols: Quantification of Herbacetin and its Glycosides using RP-HPLC-UV

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Herbacetin is a flavonol of growing pharmacological interest, demonstrated to possess antioxidant, anti-inflammatory, and potential anti-influenza viral activities [1]. It is found in various plants, notably in flaxseed (Linum usitatissimum L.) as its diglucoside (HDG) and in Rhodiola rosea as the aglycone and various glycosides like rhodiosin [1] [2]. Accurate quantification is essential for standardizing plant extracts and conducting bioactivity studies.

This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of this compound and its derivatives. It incorporates an optimized Microwave-Assisted Extraction (MAE) procedure, which has been proven more efficient and less time-consuming than conventional techniques [1] [3] [4].

Experimental Protocol

Materials and Equipment
Category Specification
HPLC System Equipped with UV-Vis/DAD detector, C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
Microwave System Laboratory-grade microwave reactor capable of controlling power and time
Chemical Standards This compound, this compound Diglucoside (HDG) [1] [2]
Solvents HPLC-grade Methanol, Acetonitrile, Water; Analytical-grade Sodium Hydroxide (NaOH)
Samples Dried, powdered plant material (e.g., flaxseed cake, Rhodiola rosea roots)
Sample Preparation: Microwave-Assisted Extraction (MAE)

The following optimized protocol for extracting this compound diglucoside from flaxseed cakes is adapted from Fliniaux et al. [1] [3] [4].

  • Weighing: Accurately weigh approximately 100 mg of finely powdered plant material into a specialized microwave extraction vessel.
  • Solvent Addition: Add 10 mL of extraction solvent: 70% (v/v) aqueous methanol containing 0.1 M Sodium Hydroxide (NaOH). The alkaline condition is crucial for hydrolyzing the ester bonds linking HDG to the lignan macromolecule in flaxseed [1].
  • Microwave Extraction: Seal the vessels and place them in the microwave reactor. Set the extraction parameters to:
    • Microwave Power: 150 W
    • Irradiation Time: 6 minutes
    • Temperature: Monitor to ensure controlled heating.
  • Cooling and Centrifugation: After extraction, carefully remove the vessels and allow them to cool to room temperature. Centrifuge the extracts at 10,000 × g for 10 minutes to pellet particulate matter.
  • Filtration: Filter the supernatant through a 0.45 µm membrane syringe filter before HPLC analysis.

> Note for Rhodiola rosea: While MAE with alkaline solvent is optimal for flaxseed HDG, studies on Rhodiola suggest effective extraction of its flavonoids (rhodiosin and this compound) using 70-90% ethanol without alkaline treatment, via maceration at room temperature for several days [2]. The MAE method can be explored for Rhodiola with method validation.

RP-HPLC-UV Analysis

The table below summarizes the validated chromatographic conditions for quantification.

Table 1: Optimized RP-HPLC-UV Conditions for this compound Quantification

Parameter Specification for HDG in Flaxseed [1] Alternative Condition for General Flavonoids [5]
Column Reverse-phase C18 (e.g., 250 × 4.6 mm, 5 µm) C18 (e.g., Luna C18, Kinetex C18)

| Mobile Phase | Nonlinear gradient of:

  • A: Acetic acid-acidified Water
  • B: Methanol | Isocratic or Gradient of:
  • A: 0.1% Acetic acid in Water
  • B: Acetonitrile or Methanol | | Flow Rate | 1.0 mL/min (common setting) | 1.0 mL/min | | Column Temperature | 35 °C | 25-35 °C | | Detection Wavelength | 280 nm | 254 - 380 nm (depending on compound) | | Injection Volume | 10-20 µL | 10-20 µL |
  • System Equilibration: Prime the system with the mobile phase and equilibrate the column until a stable baseline is achieved at the specified conditions.
  • Standard Preparation: Prepare a series of standard solutions of pure this compound or HDG in the mobile phase or a suitable solvent (e.g., methanol) for constructing a calibration curve. A typical concentration range is 200-1000 µg/mL [6].
  • Sample Injection: Inject the filtered standard and sample solutions into the HPLC system using the parameters defined in Table 1.
  • Identification and Quantification: Identify this compound/HDG peaks by comparing their retention times with those of the reference standards. Quantify the concentration in the samples using the external standard method based on the calibration curve.
Method Validation

The method should be validated according to ICH guidelines to ensure reliability, as demonstrated in similar flavonoid analyses [6] [7].

  • Linearity: The calibration curve should exhibit a correlation coefficient (r²) > 0.99 [6].
  • Precision: Evaluate both intra-day (repeatability) and inter-day (intermediate precision), expressed as % Relative Standard Deviation (%RSD), which should typically be < 2% [6].
  • Accuracy: Conduct recovery studies by spiking a pre-analyzed sample with a known amount of standard. Average recovery should be 98-102% [7].
  • Limits of Detection (LOD) and Quantification (LOQ): Calculate using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve [6].

Results and Data Analysis

Application Example: HDG in Flaxseed Cakes

The optimized MAE and RP-HPLC-UV method was successfully applied to quantify HDG in flaxseed cake, a by-product of oil extraction [1] [4]. The experimental design for optimization is summarized below.

Table 2: Optimization of MAE for HDG from Flaxseed Cakes (Adapted from [1])

Batch Time (X1) Microwave Power (X2) NaOH Concentration (X3) HDG Yield (mg/g Dry Weight)
1 1 min (-1) 50 W (-1) 0.1 M (-1) 2.01 ± 0.49
5 1 min (-1) 150 W (+1) 0.1 M (-1) 4.80 ± 0.21
11 6 min (0) 150 W (+1) 0.1 M (-1) 5.76 ± 0.47 (Max)
12 6 min (0) 150 W (+1) 1.0 M (+1) 4.15 ± 0.13

Key Finding: Under the optimal conditions (6 min, 150 W, 0.1 M NaOH), a maximum HDG concentration of 5.76 mg/g dry weight was achieved in flaxseed cakes [1]. The study confirmed that MAE is more effective and less time-consuming than conventional heat reflux extraction.

Analysis of Rhodiola rosea

A study on Rhodiola rosea identified and quantified this compound and its glycoside rhodiosin. Key findings include [2]:

  • Extraction: Optimal extraction was achieved with 70–90% ethanol.
  • Content Variation: The total content of rhodiosin and this compound varied significantly based on plant origin and part, ranging from 0.5% to 4.2% (w/w) in the dry drug.
  • Plant Part: Roots contained higher levels of these flavonoids compared to rhizomes.

Workflow Diagram

The following diagram illustrates the complete experimental procedure from sample preparation to data analysis.

G start Start: Sample Preparation step1 Weigh Powdered Plant Material start->step1 step2 Add Extraction Solvent (70% MeOH + 0.1M NaOH) step1->step2 step3 Microwave-Assisted Extraction (150 W, 6 min) step2->step3 step4 Centrifuge & Filter (0.45 µm membrane) step3->step4 step5 RP-HPLC-UV Analysis step4->step5 step6 Column: C18 Mobile Phase: Acidified H2O/MeOH gradient Detection: 280 nm step5->step6 step7 Identify via Retention Time step6->step7 step8 Quantify via Calibration Curve step7->step8 end Result: this compound Concentration step8->end

Troubleshooting and Notes

  • Peak Tailing: Ensure the mobile phase is properly acidified to improve peak shape for phenolic compounds. Using a fresh, well-conditioned C18 column can also mitigate this.
  • Low Extraction Yield: Verify the NaOH concentration in the extraction solvent. For flaxseed samples, alkaline hydrolysis is essential to release HDG from the lignan macromolecule [1].
  • System Suitability: Before sample analysis, run a standard solution to check parameters like theoretical plates, tailing factor, and %RSD of retention time and peak area to ensure the system is performing adequately [6].
  • Column Care: Flush the column regularly with a high-water content mobile phase after using alkaline extracts to prevent silica degradation and prolong column life.

References

Herbacetin as a Potential Anti-Asthma Therapeutic: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Herbacetin, a natural flavonoid, exhibits potent anti-asthmatic effects primarily by inhibiting the SGK1/NF-κB signaling pathway [1] [2]. This inhibition leads to a cascade of therapeutic actions:

  • Reduction of Inflammation: Decreased levels of key pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) [1] [3].
  • Inhibition of Oxidative Stress: Suppression of reactive oxygen species (ROS) generation [1] [3].
  • Suppression of Apoptosis: Regulation of apoptosis-related proteins (increased Bcl-2, decreased Bax and Caspase-3) in lung epithelial cells [1] [2].

This multi-faceted action alleviates hallmark features of asthma, including airway inflammation and epithelial cell damage.

Experimental Models and Key Findings The efficacy of this compound has been demonstrated in both cellular and animal models of asthma. The tables below summarize the experimental conditions and quantitative outcomes.

Table 1: In Vitro Efficacy of this compound in a LPS-Induced BASE-2B Cell Model

Parameter Experimental Model This compound Treatment Key Results
Inflammation LPS-induced BASE-2B cells 5, 10, 20 µM ↓ Levels of IL-6, IL-1β, TNF-α [1] [3]
Oxidative Stress LPS-induced BASE-2B cells 5, 10, 20 µM ↓ ROS generation [1] [3]
Apoptosis LPS-induced BASE-2B cells 5, 10, 20 µM ↓ Apoptosis rate; ↑ Bcl-2; ↓ Bax & Caspase-3 [1] [2]
Proliferation LPS-induced BASE-2B cells 5, 10, 20 µM ↑ Cell proliferation [1]

Table 2: In Vivo Efficacy of this compound in an OVA-Induced Mouse Asthma Model

Parameter Experimental Model This compound Treatment Key Results
Airway Inflammation OVA-induced C57BL/6J mice 25, 50, 100 mg/kg (i.p., every 7 days for 14 days) Improved lung histopathology (HE staining); ↓ inflammatory cell infiltration [1] [3]
Inflammatory Cytokines OVA-induced C57BL/6J mice 25, 50, 100 mg/kg ↓ Serum levels of IL-6, IL-1β, TNF-α [1]
Apoptosis Signaling OVA-induced C57BL/6J mice 25, 50, 100 mg/kg Regulation of Caspase-3, Bax, and Bcl-2 in lung tissue [2]
Pathway Inhibition OVA-induced C57BL/6J mice & BASE-2B cells 5-20 µM (in vitro), 25-100 mg/kg (in vivo) Inhibition of SGK1 and NF-κB/p-P65 signaling [1] [2]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies.

1. In Vitro Protocol: LPS-Induced Inflammation in Lung Epithelial Cells This protocol assesses the protective effect of this compound on inflamed lung cells [1] [3].

  • Cell Line: Human lung epithelial BASE-2B cells.
  • Culture Conditions: Maintained in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C with 5% CO₂.
  • Inflammation Induction: Treat cells with 2 ng/mL LPS for 24 hours to establish an inflammatory injury model.
  • This compound Treatment: After LPS induction, incubate cells with different concentrations of this compound (5, 10, and 20 µM) for 24 hours. Prepare a stock solution of 100 mM in DMSO and dilute it in the culture medium (final DMSO ≤0.05%).
  • Control Group: Include a control group where an equal volume of normal saline is added instead of LPS and this compound.
  • Assay Methods:
    • Cell Viability: Use CCK-8 assay. Add 10 µL of CCK-8 solution to each well, incubate for 1 hour at 37°C, and measure the optical density at 490 nm.
    • Apoptosis Rate: Use flow cytometry with Annexin V-FITC/PI double staining.
    • ROS Levels: Detect using dihydroergotamine (DHE) staining and observe with a fluorescence microscope.
    • Cytokine Levels: Quantify IL-6, IL-1β, and TNF-α in the cell supernatant using ELISA kits.

2. In Vivo Protocol: OVA-Induced Allergic Asthma in Mice This protocol describes how to evaluate the therapeutic effect of this compound in a classic mouse asthma model [1] [3] [4].

  • Animals: C57BL/6J mice (commonly used, though BALB/c is also suitable for a strong Th2 response [5]).
  • Sensitization Phase: On days 1 and 8, intraperitoneally inject mice with 20 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (as an adjuvant) in a total volume of 200 µL.
  • Challenge Phase: Starting on day 15, challenge the sensitized mice with 5% OVA for 3 consecutive days to induce asthma. This can be done via inhalation (e.g., nebulized in a whole-body exposure chamber for 30 minutes) or intranasal instillation [6].
  • This compound Treatment: After the sensitization period (e.g., from day 29), administer this compound (25, 50, or 100 mg/kg) via intraperitoneal injection once every 7 days for 14 consecutive days. Dissolve this compound in a saline solution.
  • Control Groups:
    • Naive Control: No treatment.
    • Asthma Model Control: OVA-sensitized and challenged, but given saline instead of this compound.
  • Sample Collection and Analysis:
    • Bronchoalveolar Lavage Fluid (BALF): Collect BALF 48 hours after the last challenge for differential cell counts and cytokine measurement (ELISA).
    • Lung Tissue: Harvest lung tissues for histopathological examination (HE staining for inflammation, Masson's staining for collagen) [1] and protein analysis (Western Blot for SGK1, p-P65, Bax, Bcl-2, etc.).

This compound Signaling Pathway in Asthma

The diagram below illustrates the molecular mechanism by which this compound exerts its anti-asthma effects, summarizing the findings from the cited studies.

G cluster_pathway SGK1/NF-κB Signaling Pathway in Asthma OVA OVA SGK1 SGK1 Activation OVA->SGK1 NFkB NF-κB Activation SGK1->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Inflammation Apoptosis Cell Apoptosis NFkB->Apoptosis ROS Oxidative Stress (ROS) NFkB->ROS Asthma Asthma Phenotype (Airway Inflammation) Inflammation->Asthma Apoptosis->Asthma ROS->Asthma This compound This compound This compound->SGK1 Inhibits

Research Implications and Future Directions

The evidence positions this compound as a promising lead compound for asthma therapy. Its targeted inhibition of the SGK1/NF-κB pathway offers a specific mechanism that differs from broad-spectrum anti-inflammatories like corticosteroids.

Future research should focus on:

  • Optimizing Delivery: Exploring inhalation routes for direct lung targeting.
  • Chronic Model Efficacy: Evaluating effects in chronic asthma and airway remodeling models.
  • Synergistic Effects: Investigating potential combinations with standard therapies.
  • Comprehensive Toxicology: Conducting detailed ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.

References

herbacetin drug interaction CYP450 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Herbacetin's CYP450 Inhibition Profile

The following table consolidates key quantitative data from experimental studies, providing a clear overview of this compound's inhibitory strength and mechanisms against various CYP450 enzymes [1] [2] [3].

CYP450 Enzyme Inhibitory Strength (IC₅₀) Inhibition Mechanism Key Structural Features
CYP3A4 < 10 µM (recombinant system); IC₅₀ = 32 ± 8 µM (fluorimetric assay) [1] [3] Mixed-type inhibition [1] 4'-, 6-, 8-hydroxyl groups are essential [1]
CYP2D6 < 10 µM (recombinant system) [1] Non-competitive inhibition [1] 4'-, 6-, 8-hydroxyl groups are essential [1]
CYP2B6 < 10 µM (recombinant system) [1] Mixed-type inhibition [1] 4'-, 6-, 8-hydroxyl groups are essential [1]
CYP2C9 < 10 µM (recombinant system) [1] Mixed-type inhibition [1] 4'-, 6-, 8-hydroxyl groups are essential [1]
CYP2E1 < 10 µM (recombinant system) [1] Mixed-type inhibition [1] 4'-, 6-, 8-hydroxyl groups are essential [1]
General CYPs Near-complete inhibition at 100 µM (human liver microsomes) [1] N/A Hydroxyl groups at C6, C7, C8 (ring A), and C3' (ring B) affect catalysis [3]

This broad inhibition occurs because this compound's hydroxyl groups, particularly at the 4', 6, and 8 positions, are critical for binding to the enzymes' active sites, thereby blocking their metabolic activity [1] [3].

Experimental Models & Workflows

The data in the table above was generated using several standard in vitro methodologies. The following diagram illustrates a generalized experimental workflow for assessing CYP450 inhibition.

G A 1. System Preparation B 2. Inhibitor Incubation A->B Sub_A Human Liver Microsomes (HLMs) or Recombinant CYP Enzymes A->Sub_A C 3. Reaction Initiation & Incubation B->C Sub_B Add this compound (Multiple concentrations) B->Sub_B D 4. Reaction Termination & Analysis C->D Sub_C Add Probe Substrate & NADPH (Monitor metabolite formation) C->Sub_C E 5. Data Calculation D->E Sub_D UPLC-MS/MS Analysis D->Sub_D Sub_E Calculate IC₅₀ & Ki Determine Mechanism E->Sub_E

Key Experimental Details:

  • Enzyme Sources: Studies used human liver microsomes or recombinant human CYP enzymes (Baculosomes) co-expressed with cytochrome b5 and NADP+ reductase [1] [3].
  • Analytical Method: The gold-standard UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) was used to quantify the metabolism of probe substrates by measuring specific metabolites [1]. A high-throughput fluorimetric method was also used in some studies for initial screening [3].
  • Probe Substrates: While the specific probes for this compound studies were not listed, common probe substrates for these enzymes per FDA guidance include [4]:
    • CYP3A4: Midazolam, Testosterone
    • CYP2D6: Dextromethorphan, Bufuralol
    • CYP2C9: Diclofenac, S-Warfarin

Key Troubleshooting FAQs

Q1: Our lab is new to CYP450 inhibition studies. What are positive controls we can use to validate our assay? The FDA provides a table of recommended selective inhibitors for each CYP enzyme [4]. For example, Ketoconazole is a well-known potent inhibitor for CYP3A4 and is commonly used as a positive control, as seen in the fluorimetric assay study [3]. Using these controls ensures your experimental system is functioning correctly.

Q2: What is the practical significance of "mixed" vs. "non-competitive" inhibition? This distinction is crucial for predicting interactions.

  • Mixed Inhibition: The inhibitor (this compound) can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (Km) and the maximum reaction rate (Vmax) [1]. This is common for CYP3A4.
  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, primarily reducing Vmax without significantly changing Km [1]. This compound uses this mechanism for CYP2D6. Understanding the mechanism helps in building more accurate kinetic models for drug interaction predictions.

Q3: Are there any documented functional consequences of this inhibition? Yes. One study demonstrated that this compound significantly enhanced the apoptosis of HepG2 cells (a liver cancer cell line) when combined with the anticancer drug sorafenib. This was directly linked to increased sorafenib exposure due to the inhibition of its CYP450-mediated metabolism [1] [2]. This is a clear example of a potential this compound-drug interaction leading to a changed pharmacological outcome.

References

herbacetin stability in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Herbacetin Handling Data

For your experimental planning, the table below summarizes the available quantitative data on this compound's properties.

Property Details Source / Context
Molecular Weight 302.24 g/mol Commercial supplier [1]
CAS No. 527-95-7 Commercial supplier [1]
Recommended Storage -20°C powder; 3 years stability from receipt Commercial supplier [1]
Solubility (DMSO) 60 mg/mL (198.51 mM) Commercial supplier [1]
Solubility (Ethanol) 5 mg/mL Commercial supplier [1]
Solubility (Water) Insoluble Commercial supplier [1]
In Vivo Formulation 5 mg/mL in 1% CMC-Na (homogeneous suspension) or 5 mg/mL in 5% DMSO/Corn Oil (clear solution) Commercial supplier [1]
Purity of Batch 99.85% Commercial supplier [1]

Experimental Protocols from Research

Here are methodologies from published studies that provide insight into the practical, in-experiment application of this compound.

  • In Vivo Administration (Rat model for neuroprotection):

    • Formulation: Freshly prepared in saline [2].
    • Dosage: Administered orally at 20 and 40 mg/kg body weight [2].
    • Pretreatment Duration: 30 days [2].
  • Extraction from Natural Sources (Flaxseed cakes):

    • Method: Microwave-assisted extraction (MAE) was found to be more effective and less time-consuming than conventional methods [3].
    • Optimized Parameters: Irradiation for 6 min at 150 W power, using 0.1 M NaOH in 70% (v/v) aqueous methanol [3].

Troubleshooting Guide & FAQs

FAQ 1: What is the best way to store this compound, and what is its shelf life?

  • Answer: As a powder, this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least three years from the date of receipt. Always use fresh DMSO for making stock solutions, as moisture absorption can reduce solubility [1].

FAQ 2: How should I prepare stock solutions for in vitro experiments?

  • Answer: For cell-based assays, DMSO is the most suitable solvent. You can prepare a concentrated stock solution at 60 mg/mL. It is crucial to ensure the solution is clear. Note that the supplier indicates this compound has low solubility in water [1].

FAQ 3: Are there established protocols for administering this compound in animal studies?

  • Answer: Yes, published studies have successfully used this compound in rodent models. A common approach is to dissolve it in saline for oral administration [2]. For other routes, formulations such as a homogeneous suspension in 1% CMC-Na or a clear solution in 5% DMSO and corn oil have been validated [1].

Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a preclinical research setting, based on the information gathered.

G cluster_legend Key Handling Note Start Start: this compound Powder Storage Storage Condition Start->Storage Upon receipt SolventSel Solvent Selection Storage->SolventSel For experiment InVitro In Vitro Assays SolventSel->InVitro DMSO Stock Solution InVivo In Vivo Administration SolventSel->InVivo Saline or Vehicle Suspension End Experimental Readout InVitro->End InVivo->End Note Freshly prepare solutions and use promptly for optimal results

Important Technical Notes

  • Stability Gaps: The available data confirms stability for the powdered form but does not provide specific information on the stability of this compound in solution (e.g., in DMSO or saline) over time, or under stress conditions like varying pH and temperature [2] [1].
  • Best Practice: Given the lack of specific stability data for solutions, it is highly recommended to freshly prepare stock and working solutions on the day of your experiment. Avoid storing diluted solutions for repeated use unless you have first validated their stability under your specific storage conditions.

References

Herbacetin Solubility: Core Properties & Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Herbacetin is a natural flavonoid with promising pharmacological activities, including efficacy against influenza-induced lung injury and fibrosis [1] [2]. However, its development is hampered by poor aqueous solubility, a common challenge for many flavonoid compounds.

The table below summarizes its basic physicochemical data, which is the starting point for all formulation strategies.

Property Description/Value Reference
Molecular Formula C15H10O7 [3]
Molecular Weight 302.24 g/mol [3]
CAS Number 527-95-7 [3]
Solubility in DMSO 100 mg/mL (330.86 mM) [3]
Appearance Light yellow to yellow solid [3]

Solubility Enhancement Strategies & Protocols

While direct studies on this compound are limited, successful strategies for structurally similar compounds like curcumin provide a strong foundation. The following table compares general methods you can adapt and test for this compound.

Technique Key Components Reported Outcome (for reference compounds) Considerations
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD) >90% dissolution in 90 mins for curcumin [4] Improves stability and wettability.
Solid Dispersions PVP (Polyvinylpyrrolidone), Solvent Evaporation Method 94% dissolution for curcumin [4] Choice of polymer and method (e.g., freeze-drying, grinding) is critical.
Nanoformulations Lipid nanoparticles, micelles >90% dissolution for curcumin [4] Can enhance cellular uptake and bioavailability.
Surfactant Systems Sodium Lauryl Sulfate (SLS), Pluronic F-127 75-88% dissolution efficiency for curcumin [4] Simple to implement; surfactant concentration must be optimized.
Co-solvent Systems DMSO, PEG 300, Tween-80, Saline [3] Standard for in vitro and in vivo stock solutions. High co-solvent percentages may not be suitable for all administration routes.
Detailed Experimental Protocol: Solid Dispersion via Solvent Evaporation

This is a widely used and effective method for solubility enhancement [4].

  • Materials: this compound, carrier polymer (e.g., PVP K30), volatile solvent (e.g., ethanol or methanol), magnetic stirrer, rotary evaporator.
  • Procedure:
    • Dissolution: Accurately weigh this compound and the polymer (e.g., in a 1:5 to 1:10 drug-to-polymer ratio) and dissolve both in a minimum amount of volatile solvent with stirring.
    • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure to form a thin, solid film.
    • Drying: Further dry the solid dispersion in a vacuum desiccator for 24 hours to remove any residual solvent.
    • Size Reduction: Gently grind the dried mass and sieve it to obtain a fine, uniform powder.
  • Evaluation:
    • Saturation Solubility: Shake an excess of the solid dispersion in aqueous medium (e.g., phosphate buffer, pH 7.4) for 24-48 hours, then filter and analyze the drug content (e.g., by HPLC or UV-Vis spectroscopy).
    • Dissolution Study: Use a USP Dissolution Apparatus II (paddle apparatus). Compare the dissolution rate and extent of the solid dispersion against pure this compound.

This experimental workflow can be visualized as follows:

G A Weigh this compound and Polymer B Dissolve in Volatile Solvent A->B C Evaporate Solvent (Rotary Evaporator) B->C D Dry Solid Residue (Vacuum Desiccator) C->D E Grind and Sieve D->E F Evaluate: - Saturation Solubility - In Vitro Dissolution E->F

Frequently Asked Questions (FAQs)

Q1: What is a safe and effective co-solvent system for preparing this compound stock solutions for in vitro cellular assays? For in vitro studies, DMSO is the most common solvent. A stock solution of 100 mg/mL (330.86 mM) can be prepared in DMSO [3]. For subsequent dosing in cell culture media, this stock should be diluted such that the final DMSO concentration is ≤0.5-1.0% to minimize cytotoxicity.

Q2: I need to administer this compound to animals for in vivo studies. What formulation approaches should I consider? For in vivo work, moving beyond pure DMSO is critical. A recommended protocol is:

  • 10% DMSO + 40% PEG 300 + 5% Tween-80 + 45% Saline. This mixture has been used to prepare a clear solution of at least 2.5 mg/mL of this compound for in vivo administration [3]. This formulation helps maintain the compound in solution and improves bioavailability.

Q3: After preparing a solid dispersion, the dissolution rate did not improve as expected. What could have gone wrong? This is a common troubleshooting point. Potential issues include:

  • Incomplete Solvent Removal: Residual solvent can cause the drug to recrystallize. Ensure thorough drying in a vacuum desiccator.
  • Drug-Polymer Ratio: The ratio may not be optimal. Screen different ratios (e.g., 1:2, 1:5, 1:10).
  • Improper Mixing: The drug and polymer may not have been molecularly dispersed. Ensure complete dissolution in the solvent before evaporation.
  • Storage Conditions: Solid dispersions are often hygroscopic and may crystallize upon moisture uptake. Store in a moisture-proof container.

Q4: Are there any known stability issues with this compound in solution that I should be aware of? Yes, like many flavonoids, this compound can be sensitive to light, heat, and pH. It is advisable to:

  • Prepare fresh solutions when possible.
  • Store stock solutions at -20°C or -80°C, protected from light.
  • Avoid extreme pH conditions during formulation to prevent degradation.

The Mechanism of Action Context

Understanding why you are formulating this compound can provide additional context. Recent research shows its therapeutic potential is linked to specific molecular targets. The diagram below illustrates its mechanism against influenza-induced lung injury and fibrosis, which can help you align your formulation's target profile (e.g., aiming for lung delivery).

G A Influenza A Virus (IAV) Infection B Viral Neuraminidase (NA) Protein A->B C Activation of TGF-β/Smad3 Pathway B->C Promotes D Upregulation of Fibrosis Proteins (Fn, Snail, Collagen) C->D E Lung Injury & Pulmonary Fibrosis (PF) D->E F This compound (HBT) F->B Binds and Inhibits F->C Suppresses

References

herbacetin pharmacokinetic parameters CL t1/2 F

Author: Smolecule Technical Support Team. Date: February 2026

Known Pharmacological Profile of Herbacetin

The table below summarizes the key information available on this compound's biological activity, which is crucial for understanding its therapeutic potential.

Property/Aspect Description Experimental Context Citation
Biological Source A flavonoid and quality control marker from Rhodiola rosea L. In vitro and in vivo studies [1]
Key Activity Alleviates Influenza A Virus (IAV)-induced lung injury and pulmonary fibrosis. Mouse model and A549 human lung cells [1]
Mechanism of Action Binds to influenza viral Neuraminidase (NA) protein, inhibiting its activity. BLI and Cell Thermal Shift Assay (CETSA) [1]
Signaling Pathway Inhibits the TGF-β/Smad3 pathway, reducing fibrosis-related protein expression. Mouse lung tissue and A549 cells [1]
PK Data (CL, t1/2, F) Not experimentally reported in the available literature. N/A N/A

A Strategy to Investigate this compound's Pharmacokinetics

Since experimental data is lacking, you can leverage in silico (computational) methods to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, which include parameters like bioavailability [2]. The following workflow outlines a practical approach to profile this compound's pharmacokinetics.

cluster_0 Key Predictive Methods cluster_1 Predicted Properties Start Start: this compound PK Profiling M1 Step 1: Structure Preparation (Obtain .mol or .sdf file) Start->M1 M2 Step 2: In Silico Tool Selection M1->M2 M3 Step 3: Property Prediction M2->M3 A2_1 Quantum Mechanics (QM) Predicts metabolic sites & stability A2_2 Molecular Dynamics (MD) Simulates binding to proteins (e.g., serum albumin) A2_3 PBPK Modeling Integrates data for full PK prediction M4 Step 4: Data Analysis & Validation M3->M4 A3_1 Absorption (F) (e.g., Caco-2 permeability) A3_2 Distribution (CL, Vd) (e.g., Plasma protein binding) A3_3 Metabolism (CL) (e.g., CYP enzyme interaction) End Output: Predicted PK Profile M4->End

Step 1: Structure Preparation
  • Obtain or draw the 2D/3D chemical structure of this compound (IUPAC name: 8-Hydroxy-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one).
  • Generate a structure data file (.sdf or .mol) for use in computational tools.
Step 2: Tool Selection & Prediction

Utilize specialized software and online platforms. The table below lists common methods and their applications for predicting PK parameters.

In Silico Method Primary Application in PK Prediction Examples of Tools/Servers
Quantum Mechanics (QM) Predicts metabolic sites and chemical stability by calculating electron interactions [2]. ORCA, Gaussian
Molecular Dynamics (MD) Simulates how a compound interacts with biomolecules (e.g., plasma proteins) over time, informing distribution volume [2]. GROMACS, NAMD
PBPK Modeling Integrates multiple data sources to build a whole-body model predicting concentration-time profiles (key for CL and t1/2) [2]. GastroPlus, Simcyp Simulator
QSAR/QSPR Models Predicts ADME properties based on the compound's structural similarity to others with known data. SwissADME, pkCSM, admetSAR
Step 3: Data Analysis and Validation
  • Cross-Reference Predictions: Run this compound through multiple tools to check for consensus in the results.
  • Analyze Analogues: Check for experimental PK data on structurally similar flavonoids (e.g., kaempferol, quercetin) to infer this compound's likely behavior.
  • Plan Experiments: Use these computational insights to design a focused in vivo pharmacokinetic study, determining the most critical parameters to measure first.

Frequently Asked Questions (FAQs)

Q1: Why is there no experimental pharmacokinetic data for this compound? This is common for many natural compounds. The challenges include obtaining sufficient quantities of pure compound, its potential chemical instability, and the high cost and time required for experimental ADME testing [2]. Research has so far prioritized establishing its mechanism of action and efficacy, as seen in the influenza model [1].

Q2: How reliable are these in silico predictions? In silico tools are excellent for generating initial hypotheses and prioritizing compounds for further testing. They are cost-effective and require no physical material [2]. However, they are predictive models, not replacements for experimental validation. Their accuracy is highest when the compound of interest is structurally similar to those in the model's training set.

Q3: What is the first experiment I should conduct to get this compound's PK data? A pharmacokinetic study in a rodent model is the standard starting point. This involves:

  • Administration: Intravenous (IV) injection to determine absolute bioavailability and bolus oral (PO) gavage.
  • Sample Collection: Serial blood collection at multiple time points.
  • Bioanalysis: Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound concentration in plasma.
  • Data Analysis: Using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate CL, Vd, t1/2, and F.

References

Understanding Herbacetin's First-Pass Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic challenge based on recent research:

Parameter Finding in Rats Implication for Drug Development
Oral Bioavailability 1.32% [1] Extremely low systemic availability after oral administration.
Dominant Metabolism Pathway Glucuronidation [1] Target this specific enzymatic pathway for inhibition.
Primary Clearance Hepatic metabolism; High exposure of glucuronide conjugates in systemic circulation [1] Confirms a significant hepatic first-pass effect.

The fundamental issue is that after oral administration, herbacetin is subjected to colonic degradation and extensive first-pass metabolism, with glucuronidation being its dominating in-vivo metabolism pathway [1].

Strategies to Mitigate First-Pass Metabolism

Here are potential strategies you can explore in your experiments, based on general principles for overcoming first-pass metabolism applied to the specific case of this compound.

Strategy Mechanism Potential Experimental Approach for this compound
Alternative Routes Bypasses the portal vein and liver. [2] [3] Test sublingual, rectal, or intravenous administration in animal models and compare bioavailability to oral dosing.
Prodrug Design Modifies the drug structure to be less susceptible to metabolizing enzymes. [3] Design prodrugs that mask the phenolic groups (glucuronidation sites) on the this compound molecule.
Enzyme Inhibition Co-administration inhibits the specific metabolizing enzyme. [2] Co-administer known UGT inhibitors (e.g., probenecid) with this compound and monitor plasma levels of the parent compound.
Formulation with Lipids Promotes absorption via the lymphatic system, bypassing the liver. [4] Formulate this compound in lipid-based delivery systems (e.g., SNEDDS) and assess lymphatic uptake.

Proposed Experimental Protocols

Protocol 1: Investigating the Metabolism Pathway In Vitro

This protocol helps confirm and characterize the metabolic enzymes involved.

  • Objective: To identify the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this compound glucuronidation and determine enzyme kinetics.
  • Materials: this compound standard, human/rat liver microsomes (or recombinant UGT isoforms), UDPGA co-factor, LC/MS or HPLC system.
  • Methodology:
    • Incubation: Set up incubation mixtures containing microsomal protein, this compound, and UDPGA in a suitable buffer.
    • Reaction: Run the reaction at 37°C for a set time and terminate it with an organic solvent like acetonitrile.
    • Analysis: Use LC/MS to quantify the disappearance of this compound and the appearance of its glucuronide metabolite(s).
    • Kinetics: Vary the concentration of this compound to determine the Michaelis-Menten parameters (Km and Vmax) for the reaction.
  • Troubleshooting: If metabolite formation is too rapid, reduce microsomal protein concentration or incubation time. Ensure the analytical method can adequately separate parent drug from metabolite.
Protocol 2: Evaluating the Prodrug Strategy In Vivo

This tests a direct approach to block the metabolism.

  • Objective: To assess whether a prodrug of this compound improves oral bioavailability in a pre-clinical model.
  • Materials: Synthesized this compound prodrug (e.g., alkyl or ester derivatives), vehicle control, animal model (e.g., rats), equipment for blood collection and LC/MS analysis.
  • Methodology:
    • Dosing: Administer equimolar doses of this compound and the prodrug to separate groups of animals via oral gavage.
    • Sampling: Collect serial blood samples at predetermined time points post-administration.
    • Bioanalysis: Process plasma samples and use a validated LC/MS method to quantify the concentration of active this compound over time.
    • Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, F%) and compare the prodrug group to the parent this compound group.
  • Troubleshooting: Monitor for the potential formation of toxic byproducts from the prodrug moiety. Ensure the prodrug is effectively converted back to the active parent compound in the systemic circulation.
Protocol 3: Assessing the Enzyme Inhibition Strategy

This tests a pharmacological approach to protect the drug from metabolism.

  • Objective: To determine if co-administration of a UGT inhibitor can enhance the systemic exposure of this compound.
  • Materials: this compound, a UGT inhibitor (e.g., probenecid), animal model, LC/MS equipment.
  • Methodology:
    • Pre-treatment: Pre-treat animals with the UGT inhibitor before administering an oral dose of this compound.
    • Control: Include a control group that receives only this compound.
    • Sampling & Analysis: Follow the same blood collection and LC/MS analysis as in Protocol 2. Compare the pharmacokinetic profile of this compound between the inhibitor and control groups.
  • Troubleshooting: Be cautious of dose-dependent toxicity, as inhibitors can affect the metabolism of endogenous compounds. Test multiple inhibitor doses to find an effective and safe range.

Experimental Workflow & Metabolic Pathway

The following diagram visualizes the key strategies and the metabolic pathway of this compound, providing a clear overview for experimental planning.

herbacetin_metabolism cluster_pathway Dominant Metabolic Pathway (Confirmed) Herbacetin_Administered Herbacetin_Administered Enters GI Tract Enters GI Tract Herbacetin_Administered->Enters GI Tract First_Pass_Metabolism First_Pass_Metabolism Low_Bioavailability Low_Bioavailability First_Pass_Metabolism->Low_Bioavailability UGT Enzymes UGT Enzymes First_Pass_Metabolism->UGT Enzymes Absorption into Enterocytes Absorption into Enterocytes Enters GI Tract->Absorption into Enterocytes Portal Vein Transport Portal Vein Transport Absorption into Enterocytes->Portal Vein Transport Portal Vein Transport->First_Pass_Metabolism Mitigation Strategies Mitigation Strategies Alternative Routes Alternative Routes Systemic Circulation Systemic Circulation Alternative Routes->Systemic Circulation Bypasses Liver Prodrug Design Prodrug Design Resists Glucuronidation Resists Glucuronidation Prodrug Design->Resists Glucuronidation Blocks Sites Enzyme Inhibition Enzyme Inhibition Inhibits UGT Enzymes Inhibits UGT Enzymes Enzyme Inhibition->Inhibits UGT Enzymes Co-administration Lipidic Formulations Lipidic Formulations Lymphatic Transport Lymphatic Transport Lipidic Formulations->Lymphatic Transport  Bypasses Portal Vein Resists Glucuronidation->Systemic Circulation More Parent Drug More Parent Drug Inhibits UGT Enzymes->More Parent Drug More Parent Drug->Systemic Circulation Lymphatic Transport->Systemic Circulation This compound (Parent) This compound (Parent) This compound (Parent)->UGT Enzymes This compound-Glucuronide (Metabolite) This compound-Glucuronide (Metabolite) UGT Enzymes->this compound-Glucuronide (Metabolite) Systemic Circulation / Excretion Systemic Circulation / Excretion This compound-Glucuronide (Metabolite)->Systemic Circulation / Excretion

I hope this structured technical guide provides a solid foundation for your research center. The quantitative data on this compound's low bioavailability offers a clear benchmark, and the proposed strategies and protocols can be directly adapted into detailed FAQs and troubleshooting guides for your users.

References

Analytical Methods & Parameters for Flavonoid Glucuronides

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates techniques and conditions used in research on herbacetin and similar flavonoid glucuronides, providing a reference for your own method setup.

Analyte / Context Instrumentation & Technique Key Experimental Conditions & Findings Source

| This compound & Gossypetin Diglucosides | Electrospray Ionisation (ESI) Mass Spectrometry | • Fragmentation patterns elucidated in positive and negative ion modes. • Useful for structural elucidation of glucuronic acid-containing flavonoid diglycosides. [1] | | This compound In Vivo Metabolites (Rat) | LC-MSn; UPLC-MS/MS | • Seven novel metabolites identified, including glucuronides. • this compound glucuronides were the most abundant metabolites in urine, bile, and feces. • Highlighted need to monitor both parent drug and metabolites. [2] | | Quercetin-3-O-Glucuronide | HPLC-UV (Validated Method) | • Column: Thermo Hypersil Gold (250 mm × 4.6 mm, 5 µm). • Mobile Phase: Acetonitrile and 2% acetic acid (40:60, v/v). • Flow Rate: 1.3 mL/min. • Detection: 370 nm. • Retention Time: ~19.6 min. [3] | | Quercetin Glucuronides (Human Plasma) | HPLC-ESI-MS/MS | • ESI in positive ion mode provided better abundance and signal-to-noise for quercetin. • Precursor ion scanning was key for identifying unknown metabolites without radioactive labeling. [4] |

Troubleshooting Common Experimental Challenges

Here are solutions to specific issues you might encounter, based on the research findings:

  • Challenge: Low Abundance of Parent this compound in Plasma

    • Finding: After oral administration in rats, plasma concentration of the parent this compound was undetectable, while glucuronide metabolites were the most abundant circulating forms [2].
    • Recommendation: If you cannot detect the parent aglycone, refocus your analytical method to target the glucuronidated metabolites, as they are the primary systemic exposure forms.
  • Challenge: Optimizing MS Conditions for Glucuronides

    • Finding: The fragmentation patterns of this compound diglucuronides can differ substantially between compounds, especially in negative ion mode. Theoretical calculations may be needed to explain these differences [1].
    • Recommendation: Systematically compare both positive and negative ion modes during MS method development. Do not assume fragmentation pathways are universal, even for structurally similar compounds.
  • Challenge: Differentiating Between Glucuronide Isomers

    • Finding: An HPLC-MS study on quercetin glucuronides concluded that while the method could identify the presence of glucuronides, it could not determine the exact binding position of the glucuronide moiety based on MS/MS data alone [4].
    • Recommendation: For definitive regiochemical identification of the glucuronidation site, you will need to supplement LC-MS with other techniques, such as NMR spectroscopy, as was done for characterizing this compound glucuronides in plants [5].

This compound Glucuronide Analysis Workflow

For a visual summary, this diagram outlines the core experimental workflow for analyzing this compound glucuronides, from sample preparation to data interpretation:

Start Sample Collection (Plasma, Urine, Bile) SamplePrep Sample Preparation (Solid Phase Extraction) Start->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis MS LC-MS/MS Analysis Analysis->MS HPLC HPLC-UV Analysis Analysis->HPLC DataInterp Data Interpretation MS->DataInterp HPLC->DataInterp StructID Structural ID via: - Fragmentation Patterns - NMR (for isomers) DataInterp->StructID Quant Quantification (Glucuronides are often the major metabolites) DataInterp->Quant

Key Considerations for Your Technical Guides

When creating detailed protocols and FAQs for your support center, keep these overarching principles in mind:

  • Focus on Metabolites: The pharmacokinetic data strongly suggests that for compounds like this compound, the bioactive species in the body are often the glucuronide metabolites, not the parent aglycone [2] [6]. Ensure your analytical methods are validated for these conjugates.
  • Leverage Cross-Compound Knowledge: While data on this compound specifically is limited, the analytical behavior of its glucuronides is similar to other flavonoid glucuronides (like quercetin). You can often adapt and troubleshoot methods based on this broader knowledge base [3] [4].

References

herbacetin PBPK modeling for parameter prediction

Author: Smolecule Technical Support Team. Date: February 2026

Herbacetin Pharmacokinetic Parameters

The table below summarizes the key quantitative data available for this compound in rats, which can serve as a baseline or reference point for your modeling efforts [1].

Parameter Symbol Value (in rats)
Clearance CL 16.4 ± 1.92 ml/kg/min
Half-life t1/2 11.9 ± 2.7 min
Bioavailability F 1.32%
Dominant Metabolism Pathway - Glucuronidation

PBPK Modeling Workflow & Potential Challenges

Building a PBPK model is an iterative process. The following diagram illustrates the core workflow and key stages where issues commonly arise [2] [3].

herbacetin_pbpk_workflow Start Start PBPK Modeling InputData Input Data Collection Start->InputData ModelStruct Define Model Structure InputData->ModelStruct Issue1 Insufficient or poor quality input data InputData->Issue1 ParamEst Parameter Estimation ModelStruct->ParamEst Issue2 Structural or practical identifiability issues ModelStruct->Issue2 ModelEval Model Evaluation ParamEst->ModelEval Issue3 High parameter correlation ParamEst->Issue3 Simulate Simulate & Apply ModelEval->Simulate

The table below details common problems and suggested solutions based on the general principles of PBPK modeling [4] [3].

Challenge Description & Troubleshooting Guide

| Model Identifiability | Description: The model structure or available data may not allow for unique estimation of all parameters. This can manifest as failure to converge or parameter values that are highly sensitive to initial estimates [4]. Troubleshooting: Perform a sensitivity analysis early on to see if model outputs are sensitive to the parameter . If identifiability is an issue, consider simplifying the model for certain processes or incorporating prior knowledge (e.g., fixed physiological values from literature) using a Bayesian framework [4]. | | Parameter Correlation | Description: Some physiological parameters are intrinsically correlated (e.g., blood flows and organ volumes). Neglecting this can lead to biased or unrealistic parameter estimates [4]. Troubleshooting: If two parameters are highly correlated, fix one to a physiologically plausible value from the literature. Alternatively, reparameterize the model using a composite variable (e.g., estimate intrinsic clearance per unit of enzyme instead of separate clearances for each tissue) [4]. | | Data & Design Issues | Description: A model's failure may stem from the experimental data used for calibration (e.g., too few time points, lack of key metabolite measurements) or an overly complex model for the available data [4]. Troubleshooting: Review your experimental design. For this compound, ensure you have data on the major glucuronide metabolites from urine, bile, and plasma [1]. If data is limited, adopt a "middle-out" approach: fix well-known system parameters and estimate only the most uncertain drug-specific parameters [4]. |

Experimental Protocols for Model Development

Here are detailed methodologies for key experiments that can inform a this compound PBPK model, based on the cited research [1].

In Vivo Pharmacokinetic Study in Rats

This protocol is designed to generate the concentration-time data essential for building and validating your PBPK model.

  • Objective: To characterize the pharmacokinetics of this compound and its major metabolites after intravenous (IV) and oral administration.
  • Materials:
    • This compound standard
    • Laboratory rats (e.g., Sprague-Dawley)
    • Analytical Instrumentation: Liquid chromatography/ion trap mass spectrometry (LC/IT-MS) and ultra-liquid chromatography coupled with mass spectrometry (ULC-MS) for qualitative and quantitative analysis [1].
    • Solvents and reagents for sample preparation
  • Methods:
    • Administration: Administer this compound to rats via IV bolus and oral gavage at a predetermined dose.
    • Sample Collection: Collect serial blood/plasma samples at appropriate time points post-dose. Also, collect total urine and feces over specific intervals (e.g., 0-24 hours). Bile duct cannulation can be considered for bile collection [1].
    • Sample Analysis:
      • Process samples (e.g., protein precipitation, solid-phase extraction).
      • Use LC/IT-MS for the qualitative determination of this compound and its metabolites (glucuronides) to identify the metabolic pathway [1].
      • Use ULC-MS for the quantitative determination of this compound and its major glucuronide conjugates in plasma, urine, bile, and feces [1].
    • Data Analysis: Use non-compartmental analysis to calculate primary PK parameters (C~max~, T~max~, AUC, t~1/2~, CL, V~d~) for both the parent compound and its metabolites.
In Vitro Enzyme Kinetic Studies

These studies help quantify metabolic parameters for the model, particularly the dominant glucuronidation pathway.

  • Objective: To elucidate the metabolic profiles and determine enzyme kinetics (K~m~ and V~max~) of this compound in rat liver and intestinal tissues [1].
  • Materials:
    • Rat liver microsomes (RLM) and intestinal microsomes (RIM)
    • Co-factors (e.g., UDP-glucuronic acid)
    • This compound standard
    • LC-MS instrumentation
  • Methods:
    • Incubation: Incubate varying concentrations of this compound with RLM or RIM in the presence of necessary co-factors.
    • Reaction Termination: Stop the reactions at multiple time points by adding an organic solvent like acetonitrile.
    • Analysis: Use LC-MS to measure the rate of formation of this compound glucuronide.
    • Kinetic Analysis: Plot reaction velocity vs. substrate concentration and fit the data to the Michaelis-Menten model (or other appropriate models) to determine K~m~ and V~max~ values.

FAQ on this compound PBPK Modeling

  • What is the most important metabolic pathway to include in a this compound PBPK model? The dominating in-vivo metabolism pathway for this compound is glucuronidation [1]. Any credible PBPK model for this compound must account for the formation and systemic exposure of its glucuronide conjugates.

  • Why is the oral bioavailability of this compound so low (1.32%), and how can the model reflect this? The low bioavailability is attributed to colonic degradation and extensive first-pass metabolism [1]. A robust PBPK model should incorporate mechanisms for gut microbial degradation, intestinal metabolism (informed by the in vitro intestinal kinetic studies), and hepatic extraction.

  • What software can I use to build a this compound PBPK model? The search results mention several commercial software platforms that are standard in the field, including GastroPlus (which was used in the cited this compound study), Simcyp, and PK-Sim [1] [3]. These platforms provide built-in physiological databases and tools for implementing IVIVE.

References

herbacetin antioxidant activity compared to other flavonols

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activity Data

The table below summarizes key quantitative findings from recent studies, highlighting Herbacetin's potency in specific biological assays compared to other flavonols.

Flavonol Biological Activity Assessed Key Quantitative Data (IC₅₀ or Equivalent) Experimental Model
This compound CYP3A4 Enzyme Inhibition [1] IC₅₀ = 32 ± 8 μmol/L In vitro fluorimetric assay with human recombinant CYP3A4
This compound AKT Kinase Inhibition [2] Identified as a direct inhibitor; suppressed neoplastic transformation. Cell-based assays (JB6 mouse epidermal cells)
This compound Ornithine Decarboxylase (ODC) Inhibition [2] Identified as a direct inhibitor; suppressed skin cancer growth in vivo. Cell-based assays; mouse skin cancer model
Quercetin CYP3A4 Enzyme Inhibition [1] IC₅₀ = 23 ± 5 μmol/L In vitro fluorimetric assay with human recombinant CYP3A4
Gossypetin CYP3A4 Enzyme Inhibition [1] IC₅₀ = 40 ± 8 μmol/L In vitro fluorimetric assay with human recombinant CYP3A4
Myricetin CYP3A4 Enzyme Inhibition [1] ~30% inhibition at 50 μmol/L In vitro fluorimetric assay with human recombinant CYP3A4
Kaempferol CYP3A4 Enzyme Inhibition [1] ~20% inhibition at 50 μmol/L In vitro fluorimetric assay with human recombinant CYP3A4
(-)-Epicatechin gallate ABTS Radical Scavenging [3] 7.8 times more efficient than Trolox ABTS assay (cell-free system)

Detailed Experimental Protocols

For rigorous evaluation, here are the methodologies from the key studies cited.

  • CYP3A4 Inhibition Assay [1]: Inhibitory potential was determined using a high-throughput fluorimetric method. The assay used human recombinant CYP3A4 enzyme and a resorufin-based fluorogenic substrate. Test compounds were pre-incubated with the enzyme system, and the reaction was initiated by adding NADP+. Fluorescence was measured every 30 seconds for 30 minutes. The percentage inhibition was calculated based on the initial reaction rates, and IC₅₀ values were determined for the most active compounds.
  • AKT and ODC Target Identification [2]: Researchers screened several protein kinases relevant to skin cancer. This compound's direct binding to and inhibition of AKT and ODC were confirmed through cell-based assays. Its functional effects were then tested by inhibiting TPA-induced neoplastic transformation in JB6 cells and suppressing the anchorage-independent growth of cutaneous squamous cell carcinoma and melanoma cells.

This compound's Signaling Pathways in Skin Cancer

The following diagram illustrates the dual-target mechanism of this compound identified in skin cancer research, based on the experimental data from one of the core studies [2].

herbacetin_pathway This compound This compound AKT AKT This compound->AKT Inhibits ODC ODC This compound->ODC Inhibits NF_kB NF_kB AKT->NF_kB Activates AP1 AP1 AKT->AP1 Activates ODC->AP1 Activates Cell_Growth Cell_Growth ODC->Cell_Growth Promotes Neoplastic_Transformation Neoplastic_Transformation NF_kB->Neoplastic_Transformation Induces AP1->Neoplastic_Transformation Induces

Research Implications and Future Directions

The data positions this compound as a compelling compound for further investigation.

  • Unique Dual Targeting: A key differentiator for this compound is its confirmed activity as a dual inhibitor of both AKT and ODC [2]. This multi-target action is highly valuable in drug development for potentially overcoming resistance and enhancing efficacy.
  • Antioxidant and Bioactivity Link: While its direct radical scavenging capacity relative to quercetin or myricetin is not explicitly quantified in these results, its inhibition of metabolic enzymes like CYP3A4 [1] and its demonstrated in vivo anticancer effects [2] are significant bioactivities often linked to the underlying antioxidant and redox-modulating properties of flavonols.
  • Research Gap: There is a clear need for standardized, direct comparisons of this compound against major flavonols using a battery of antioxidant assays (e.g., ORAC, FRAP, DPPH, cellular antioxidant activity assays) to fully delineate its antioxidant profile.

References

Neuroprotective Profile: Herbacetin vs. Reference Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound Class Key Molecular Targets & Mechanisms Reported Experimental Models Key Quantitative Findings

| Herbacetin (Flavonoid) | Natural Flavonoid | Upregulates: SIRT1, AMPK [1] Reduces: Oxidative stress (MDA), Inflammation (TNF-α, IL-1β), Apoptosis (Annexin V) [1] Inhibits: Acetylcholinesterase (AChE) [2] | - TAA-induced hepatic encephalopathy in rats (in vivo) [1] | - Improved locomotor activity and cognitive performance in behavioral tests (Rotarod, Y-maze, NOR) [1]

  • Reduced brain MDA and ammonia levels [1] | | Quercetin (Flavonoid) | Natural Flavonoid | Antioxidant: Reduces ROS, activates Nrf2/ARE system [3] Anti-inflammatory: Inhibits TNF-α, IL-1β, NLRP3 inflammasome [3] Anti-Aβ: Prevents amyloid-beta aggregation [3] Inhibits: AChE [4] | - AlCl3-induced neurotoxicity in rats (in vivo) [4]
  • Various in vitro and in vivo models of AD, PD, and depression [3] | - Combined with Memantine, improved locomotor activity and retention latency in behavioral tests (Actophotometer, Passive Avoidance) [4]
  • Reduced oxidative stress parameters and Aβ plaque formation [4] | | Memantine | Pharmaceutical Drug | NMDA receptor antagonist [4] | - AlCl3-induced neurotoxicity in rats (in vivo) [4]
  • Acute hippocampal slices after NMDA insult (in vitro) [5] | - Combined with Quercetin, showed significant improvement in behavioral and oxidative stress parameters [4] | | Rhodiola rosea Extracts (contain Salidroside & Rosavin) | Herbal Adaptogen | Synaptic enhancement: Potentiates long-term potentiation (LTP) in hippocampus [6] | - Isolated hippocampus slices (ex vivo) [6] | - Enhanced synaptic transmission; efficacy varied significantly between commercial extracts [6] |

Experimental Methodologies in Cited Research

For an accurate interpretation of the data, it is crucial to understand the experimental context. Here is a detailed look at the key protocols from the studies cited above.

In Vivo Study on this compound [1]
  • Animal Model: Adult male Sprague-Dawley rats.
  • Neurotoxicity Induction: Hepatic encephalopathy was induced by a single intraperitoneal (i.p.) injection of Thioacetamide (TAA) at 350 mg/kg.
  • Treatment: Rats were pretreated with this compound (20 or 40 mg/kg, orally) for 30 days before TAA injection.
  • Behavioral Assessments:
    • Rotarod Test: Assessed motor coordination by measuring the latency to fall from a rotating rod.
    • Y-Maze Test: Evaluated spatial working memory through spontaneous alternation behavior.
    • Novel Object Recognition (NOR) Test: Measured recognition memory by calculating the discrimination index between a familiar and a novel object.
  • Biochemical & Molecular Analysis: Post-euthanasia, brain homogenates were analyzed for oxidative stress markers (MDA, GSH), inflammatory cytokines (TNF-α, IL-1β), and protein expression (SIRT1, AMPK).
Ex Vivo Study on Rhodiola rosea [6]
  • Preparation: Transverse slices of the hippocampus were obtained from rodents.
  • Electrophysiology: A recording electrode was placed in the pyramidal cell layer of the hippocampus. Synaptic responses were evoked by stimulating an input pathway.
  • Long-Term Potentiation (LTP) Protocol: A high-frequency stimulation (HFS) train was applied to a synaptic pathway to induce LTP, a cellular model for memory.
  • Drug Application: Commercial Rhodiola rosea extracts, salidroside, or rosavin were applied to the bath solution. Their effect on the magnitude of LTP was measured and compared to control conditions.
In Vivo Study on Quercetin and Memantine [4]
  • Animal Model: Albino Wistar rats.
  • Neurotoxicity Induction: Aluminum chloride (AlCl3) was administered orally at 100 mg/kg for a prolonged period to model Alzheimer's-like pathology.
  • Treatment: Rats were treated with Quercetin (20 mg/kg), Memantine (25 or 50 mg/kg), or a combination of both.
  • Behavioral Assessments:
    • Morris Water Maze (MWM): Assessed spatial learning and memory by measuring the time (escape latency) taken to find a hidden platform.
    • Passive Avoidance Test: Evaluated associative learning and memory by measuring the latency (retention latency) for a rat to enter a dark chamber where it had previously received a foot shock.
  • Histopathological Analysis: Brain tissues (cortex and hippocampus) were examined using Congo red staining to assess amyloid-β plaque formation.

Signaling Pathways of this compound

The following diagram synthesizes the key neuroprotective signaling pathways modulated by this compound, as identified in the research [1]. This illustrates its multi-target mechanism of action.

herbacetin_pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Increases AMPK AMPK This compound->AMPK Increases OxidativeStress Oxidative Stress (MDA, GSH) SIRT1->OxidativeStress Reduces Neuroinflammation Neuroinflammation (TNF-α, IL-1β) SIRT1->Neuroinflammation Reduces Apoptosis Apoptosis (Annexin V) SIRT1->Apoptosis Reduces AMPK->OxidativeStress Reduces AMPK->Neuroinflammation Reduces Neuroprotection Neuroprotection

Diagram Title: this compound's Neuroprotective Signaling Pathways


Interpretation and Research Implications

The evidence strongly suggests that this compound is a promising multi-target neuroprotective agent. However, for a definitive comparison with reference compounds, please consider the following:

  • The Data is Indirect: The positive effects of this compound and Quercetin have been demonstrated in different animal models (Hepatic Encephalopathy vs. Aluminum Chloride-induced toxicity). Differences in model severity, endpoints measured, and dosing regimens make a direct, quantitative cross-comparison invalid.
  • Look for Synergy, Not Just Comparison: The study on Quercetin and Memantine shows a productive research direction: investigating combination therapies [4]. A logical next step would be to test this compound in combination with standard drugs.
  • Mechanism vs. Efficacy: While this compound engages compelling targets like SIRT1 and AMPK, establishing its potency and efficacy relative to other flavonoids like Quercetin requires head-to-head experiments under identical conditions.

References

Herbacetin SGK1 Inhibition & Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Data Key Findings
Direct Inhibition (Biochemical) IC₅₀: 752 nM (Mass spectrometry-based kinase inhibitory assay) [1] [2]. Direct binding confirmed via thermal shift assay, KINOMEscan, and molecular docking [1]. Potent, selective SGK1 inhibitor; binds SGK1's ATP-binding site; site-specific mutation of Asp177 ablates inhibitory activity [1].
Cellular & Animal Models Validated in vivo (zebrafish, mouse) and in vitro (macrophage, cardiomyocyte, lung epithelial cells) models [3] [4] [1]. Alleviates pathological states (myocardial hypertrophy, lung injury, asthma) by targeting SGK1 and downstream pathways [3] [4] [1].
Therapeutic Applications Myocardial Hypertrophy [1] [2], Acute Lung Injury [3], Asthma [4], Doxorubicin-induced Cardiotoxicity [5]. Consistently shows therapeutic effects (reduced inflammation, oxidative stress, apoptosis, improved barrier function/repair) across diverse disease models [3] [4] [1].

Detailed Experimental Evidence

The following section details the experimental protocols and mechanistic insights from key studies.

  • Direct SGK1 Binding and Inhibition

    • Kinase Inhibitory Assay: A mass spectrometry-based kinase inhibitory assay was used to determine the half-maximal inhibitory concentration (IC₅₀). In this assay, SGK1 activity is measured by its ability to phosphorylate a substrate, and the presence of herbacetin reduces this activity in a concentration-dependent manner, yielding an IC₅₀ of 752 nM [1] [2].
    • Binding Validation: A thermal shift assay was employed, which detects changes in the thermal stability of the SGK1 protein upon this compound binding. An increase in melting temperature indicates stabilization due to compound binding. Furthermore, KINOMEscan profiling confirmed high specificity for SGK1 over other kinases [1].
    • Molecular Docking: Computational modeling revealed that this compound binds within the ATP-binding pocket of SGK1. The polyhydroxylated structure of this compound, particularly the -OH groups at positions C-3, C-8, and C-4', forms critical hydrogen bonds with key amino acid residues, including Asp177 and Ile179, in the hinge region of the kinase domain [1].
  • Functional Validation in Disease Models

    • Myocardial Hypertrophy: In a transverse aortic constriction (TAC) mouse model, which induces pressure overload and pathological heart growth, administration of this compound significantly suppressed the increase in heart weight and improved cardiac function. In vitro, this compound reduced phenylephrine-induced hypertrophy in cardiomyocytes, as measured by a decrease in cell surface area and protein synthesis. Mechanistically, it was shown to inhibit SGK1 phosphorylation and regulate its downstream FoxO1 signaling pathway, reducing reactive oxygen species (ROS) synthesis and calcium accumulation [1] [2].
    • Acute Lung Injury (ALI): Researchers used a multi-scale approach, including a zebrafish model with an ALI-like phenotype and three murine ALI models induced by LPS, spike protein, and live coronavirus. In all models, this compound treatment preserved pulmonary barrier function and alleviated hyperinflammation. The mechanism was identified as the selective inhibition of SGK1-STAT1 signaling in macrophages, which in turn restored macrophage-induced lung epithelial barrier dysfunction [3].
    • Asthma: In an ovalbumin (OVA)-induced asthma mouse model, this compound treatment reduced airway inflammation and hyperresponsiveness. In vitro, using an LPS-induced injury model in BASE-2B lung epithelial cells, this compound lowered the levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), inhibited ROS generation, and suppressed cell apoptosis. The study demonstrated that this compound exerts its effects by inhibiting the SGK1/NF-κB pathway [4].
    • Doxorubicin-Induced Cardiotoxicity: A study showed that this compound protects against this condition by mitigating oxidative stress and a specific form of cell death called ferroptosis. This protective effect is linked to the activation of the NRF2 signaling pathway [5].

SGK1 Inhibition Pathway and Experimental Workflow

The following diagram synthesizes the primary mechanisms of action of this compound, as validated across the cited studies, into a unified signaling pathway.

herbacetin_pathway HBT This compound (HBT) SGK1 SGK1 Protein HBT->SGK1 Binds & Inhibits pSGK1 Active SGK1 (Phosphorylated) HBT->pSGK1 Reduces Phosphorylation SGK1->pSGK1 PI3K/mTORC2/PDK1 Activation Inflammation Inflammation (Cytokine Release) pSGK1->Inflammation Fibrosis Fibrosis & Tissue Damage pSGK1->Fibrosis Hypertrophy Cell Hypertrophy pSGK1->Hypertrophy Apoptosis Apoptosis/Cell Death pSGK1->Apoptosis OxStress Oxidative Stress pSGK1->OxStress Therapeut Therapeutic Outcome pSGK1->Therapeut Inhibition leads to

Summary for Researchers

References

herbacetin mechanism of action verification studies

Author: Smolecule Technical Support Team. Date: February 2026

Herbacetin's Verified Mechanisms of Action

Molecular Target / Pathway Biological Effect Experimental Models Key Findings / Quantitative Data
SGK1-STAT1 Signaling [1] [2] Inhibits macrophage-driven inflammation; protects lung barrier function Zebrafish ALI model; murine LPS-, spike protein-, and live coronavirus-induced ALI models [1] [2] Reduced inflammatory markers; preserved pulmonary barrier integrity in multiple injury models [1] [2]
SGK1 / NF-κB Pathway [3] Reduces airway inflammation and oxidative stress in asthma LPS-induced lung epithelial cells; ovalbumin (OVA)-induced asthma mice model [3] Lowered pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); inhibited ROS generation and cell apoptosis [3]
Influenza Virus Neuraminidase (NA) [4] Binds to viral NA protein, inhibiting infection and subsequent fibrosis Influenza A virus (IAV)-induced mouse model; A549 human lung cells [4] Reduced viral infection; suppressed TGF-β/Smad3 pathway activation; alleviated lung injury and fibrosis [4]
Oxidative Stress & Ferroptosis [5] Protects against cardiotoxicity; activates cellular defense In vitro model of doxorubicin-induced cardiotoxicity [5] Mitigated oxidative stress and ferroptosis; upregulated NRF2 pathway [5]
SGK1-FoxO1 Signaling [6] Suppresses cardiac hypertrophy Mouse model of transverse aortic constriction (TAC) [6] Attenuated pathological heart enlargement; reduced cardiac hypertrophy markers [6]

Detailed Experimental Protocols

For researchers looking to verify these mechanisms, here are the methodologies from key studies.

  • In Vitro Macrophage-Epithelium Crosstalk Model [1] [2]:

    • Cell Co-culture: A co-culture system was established with macrophages and lung epithelial cells.
    • Injury Induction & Treatment: Inflammation was induced in macrophages using stimuli like LPS or SARS-CoV-2 spike protein. This compound was applied to the macrophage compartment.
    • Barrier Function Assessment: The integrity of the epithelial cell barrier was measured by Trans Epithelial Electrical Resistance (TEER) or dextran permeability assay.
    • Mechanistic Analysis: Phosphorylation levels of STAT1 and its interaction with SGK1 were analyzed via immunoprecipitation (IP) and western blotting.
  • In Vivo Acute Lung Injury (ALI) Models [1] [4] [2]:

    • Model Establishment: ALI was induced in mice using intratracheal instillation of LPS, SARS-CoV-2 spike protein, or live influenza A virus.
    • Drug Administration: this compound was administered prophylactically or therapeutically via intraperitoneal injection or oral gavage.
    • Endpoint Analysis: Lungs were collected for:
      • Histopathology: H&E and Masson's trichrome staining to assess inflammation and collagen deposition (fibrosis).
      • Inflammatory Markers: Q-PCR and ELISA to quantify cytokine levels (e.g., IL-6, TNF-α).
      • Protein Signaling: Western blot or IHC to detect phosphorylation of STAT1, Smad3, and expression of fibrosis-related proteins (Fibronectin, Snail).
  • Binding Affinity Assays for Viral NA [4]:

    • Biological Layer Interferometry (BLI): The NA protein was immobilized on a biosensor. This compound was passed over the sensor, and the binding response was measured in real-time to determine affinity.
    • Cell Thermal Shift Assay (CETSA): Cells expressing NA were treated with this compound or vehicle control. Heated to different temperatures, and the stability of the NA protein in each group was analyzed by western blot. A shift in thermal stability indicates direct binding.

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways through which this compound exerts its effects.

SGK1-STAT1 Pathway in Lung Inflammation

LPS LPS Inflammation Inflammation LPS->Inflammation Spike Spike Spike->Inflammation Virus Virus Virus->Inflammation SGK1 SGK1 Inflammation->SGK1 Activates STAT1 STAT1 SGK1->STAT1 Promotes Phosphorylation M1_Macrophage M1_Macrophage STAT1->M1_Macrophage Drives Polarization Cytokines Cytokines M1_Macrophage->Cytokines Releases Pro-inflammatory BarrierDamage BarrierDamage Cytokines->BarrierDamage This compound This compound This compound->SGK1 Inhibits

SGK1-NF-κB Pathway in Asthma

Allergen Allergen SGK1_Asthma SGK1_Asthma Allergen->SGK1_Asthma Activates NFkB NFkB SGK1_Asthma->NFkB Activates ProInflammatoryGenes ProInflammatoryGenes NFkB->ProInflammatoryGenes Transcribes Cytokines_Asthma Cytokines_Asthma ProInflammatoryGenes->Cytokines_Asthma IL-6, IL-1β, TNF-α Apoptosis Apoptosis Cytokines_Asthma->Apoptosis OxidativeStress OxidativeStress Cytokines_Asthma->OxidativeStress Herbacetin_Asthma Herbacetin_Asthma Herbacetin_Asthma->SGK1_Asthma Inhibits

Anti-Influenza and Anti-Fibrosis Mechanism

IAV IAV Neuraminidase Neuraminidase IAV->Neuraminidase Viral Entry/Release TGFb TGFb Neuraminidase->TGFb Activates pSmad3 pSmad3 TGFb->pSmad3 Signals via FibrosisGenes FibrosisGenes pSmad3->FibrosisGenes Transcribes CollagenDeposition CollagenDeposition FibrosisGenes->CollagenDeposition Herbacetin_Flu Herbacetin_Flu Herbacetin_Flu->Neuraminidase Directly Binds & Inhibits

The collective evidence strongly positions this compound as a promising multi-target therapeutic candidate. Its action against pathologies like acute lung injury, asthma, viral infections, and cardiotoxicity through distinct yet specific mechanisms is particularly notable.

References

herbacetin cognitive enhancement versus existing nootropics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Nootropics

The table below summarizes key nootropics based on the search results, highlighting their primary mechanisms and the strength of evidence for cognitive enhancement.

Compound Name Primary Proposed Mechanism(s) of Action Evidence for Cognitive Enhancement Key Research Findings / Status
Herbacetin Inhibits SGK1-STAT1 signaling (in macrophages); binds influenza neuraminidase protein [1] [2] [3]. No direct evidence for cognition; research focuses on alleviating lung injury and fibrosis [1] [2] [3]. Preclinical studies (mice, zebrafish) show efficacy against viral (H1N1, SARS-CoV-2) and LPS-induced lung injury [1] [2] [3].
Modafinil Dopamine transporter (DAT) inhibition; increases dopamine in brain areas like nucleus accumbens and frontal cortex [4]. Strong evidence in healthy, non-sleep-deprived adults; improves complex cognitive tasks, planning, decision-making [5] [4]. Systematic reviews confirm significant cognitive benefits, particularly for complex, demanding tasks, with low side effects [5].
Noopept Modulates AMPA receptor activity; exhibits antioxidant properties; reduces oxidative stress and calcium overload in neurons [6]. Evidence from animal models of Alzheimer's disease; shows neuroprotection and restores cognition in impaired models [6]. Protects PC12 cells against Aβ25–35-induced toxicity; improves cell viability, reduces apoptosis and tau phosphorylation [6].
Piracetam Proposed: improves cerebral microcirculation, metabolism, and neuronal resistance to hypoxia [7] [8]. Inconclusive evidence in memory-impaired adults; recent meta-analysis found no significant cognitive effects versus placebo [8]. A 2024 meta-analysis of 18 clinical trials concluded it does not yield significant cognitive enhancements in patients with memory impairment [8].
Natural Nootropics (e.g., Bacopa monnieri, Ginseng, Lion's Mane) Varied: antioxidant, anti-inflammatory, adaptogenic effects; may support brain metabolism and neuroprotection [9] [7]. Extensively studied with reported benefits; often used for memory, focus, and resilience to stress, but effects are typically milder [9]. Considered less risky with milder effects; often require long-term use for stable results [9] [7].

Detailed Experimental Protocols

For the key compounds with positive findings, here is a detailed look at the experimental methodologies from the cited research.

Modafinil
  • Study Type: Systematic review of 24 research papers (1990-2014) on cognitive enhancement in healthy, non-sleep-deprived subjects [5].
  • Cognitive Assessment Tools: Studies used a variety of complex cognitive tests, including those for planning, decision-making, learning, memory, and creativity. Performance was shown to improve more consistently on longer and more complex tasks [5].
  • Outcome Measures: Improvement in reaction times, attention span, and accuracy on tasks like the Stop-Signal Reaction Time (SSRT) task, indicating enhanced working memory and impulse control [5] [4].
Noopept
  • Cell Model: Differentiated PC12 cells (a model of neuronal cells) were pretreated with 10 μM Noopept for 72 hours and then exposed to the neurotoxic amyloid-beta fragment (Aβ25–35) [6].
  • Key Measured Parameters:
    • Cell Viability: Measured using MTT assay [6].
    • Apoptosis: Quantified using Annexin V/PI staining and flow cytometry [6].
    • Intracellular Calcium: Measured using the Fluo-4 AM calcium indicator [6].
    • Reactive Oxygen Species (ROS): Detected using H2DCFDA dye [6].
    • Tau Phosphorylation: Analyzed via western blot [6].
  • Findings: Noopept pretreatment significantly improved cell viability, reduced apoptosis, ROS levels, calcium overload, and attenuated tau hyperphosphorylation at Ser396 [6].
This compound
  • In Vivo Models:
    • Zebrafish: An acute lung injury (ALI) model was established by knocking down the ptpn6 gene. This compound's effect was evaluated on restoring swim bladder inflation [1] [2].
    • Mice: Models of lung injury and fibrosis were induced using LPS, SARS-CoV-2 spike protein, live coronavirus, or Influenza A virus (IAV). This compound was administered therapeutically [1] [2] [3].
  • Key Measured Parameters:
    • Lung Pathology: Evaluated via H&E staining [1] [3].
    • Inflammation: Cytokine levels measured by ELISA and QPCR; macrophage polarization assessed [1] [2].
    • Fibrosis: Collagen deposition visualized with Masson's trichrome staining; fibrotic proteins (Fn, Snail, Collagen I) measured by western blot [3].
    • Signaling Pathways: SGK1-STAT1 axis and TGF-β/Smad3 pathway activity analyzed through western blot, IHC, and IF [1] [2] [3].
  • Binding Studies: Interaction between this compound and viral neuraminidase protein was confirmed using Biolayer Interferometry (BLI) and Cellular Thermal Shift Assay (CETSA) [3].

Signaling Pathways in Research

The following diagrams illustrate the primary mechanisms investigated for this compound and Noopept in recent studies.

herbacetin_pathway Viral_Infection Viral_Infection SGK1_STAT1 SGK1-STAT1 Signaling Viral_Infection->SGK1_STAT1 M1_Macrophage M1 Macrophage Activation SGK1_STAT1->M1_Macrophage Inflammation Inflammation M1_Macrophage->Inflammation Barrier_Dysfunction Lung Barrier Dysfunction Inflammation->Barrier_Dysfunction HBT This compound (HBT) HBT->SGK1_STAT1 Inhibits

Diagram 1: this compound's Investigated Anti-inflammatory Pathway. Preclinical studies suggest this compound alleviates lung injury by inhibiting the SGK1-STAT1 signaling axis in macrophages, thereby reducing inflammation and protecting tissue barrier function [1] [2].

noopept_pathway AB_Toxicity Aβ25–35 Toxicity ROS ROS Accumulation AB_Toxicity->ROS Ca_Overload Calcium Overload AB_Toxicity->Ca_Overload TauPhos Tau Phosphorylation AB_Toxicity->TauPhos Apoptosis Apoptosis ROS->Apoptosis Ca_Overload->Apoptosis NPT Noopept NPT->ROS Reduces NPT->Ca_Overload Reduces NPT->Apoptosis Inhibits NPT->TauPhos Attenuates

Diagram 2: Noopept's Neuroprotective Mechanism. In a cellular model of Alzheimer's disease, Noopept protected neuronal cells by reducing oxidative stress, calcium overload, and apoptosis, and by attenuating the pathological phosphorylation of tau protein [6].

Interpretation and Research Implications

  • For this compound: The promising preclinical data in immunology and virology suggests a potential pathway for future cognitive research, given the links between neuroinflammation and neurodegenerative diseases. However, its cognitive effects remain entirely unexplored.
  • For Established Nootropics: Modafinil currently has the strongest validation for cognitive enhancement in healthy humans. Noopept shows compelling multi-target neuroprotection in animal models but lacks extensive human trials. Piracetam, a classic nootropic, shows weak evidence in modern clinical analysis.

References

herbacetin anti-cancer efficacy in xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Herbacetin's Efficacy in Xenograft Models

The table below summarizes the key findings from in vivo xenograft studies on this compound:

Cancer Type Model Type (In Vivo) This compound Treatment Key Outcomes Proposed Mechanism (In Vivo/In Vitro) Reference
Melanoma Xenograft mouse model Effective attenuation of melanoma growth Suppressed tumor growth Dual inhibition of AKT and ODC; reduced NF-κB and AP-1 activity [1]
Skin Cancer (solar-UV induced) Carcinogenesis mouse model Attenuated skin cancer development Therapeutic effects against skin cancer Dual inhibition of AKT and ODC [1]
Cutaneous Squamous Cell Carcinoma (SCC) Carcinogenesis mouse model (DMBA/TPA induced) Effective attenuation of skin cancer development Suppressed tumor development Dual inhibition of AKT and ODC [1]

Detailed Experimental Protocols

Here are the methodologies from the key study that demonstrated this compound's efficacy in a melanoma xenograft model [1]:

  • Cell Lines Used: The study used human cutaneous SCC (A431) and melanoma (SK-MEL-5, SK-MEL-28) cell lines, purchased from the American Type Culture Collection (ATCC).
  • In Vitro Analysis (Anchorage-Independent Growth Assay): To assess tumorigenic potential in vitro, cells (8x10³ per well) were suspended in a top layer of 0.3% agar with or without this compound over a base layer of 0.6% agar. The cultures were maintained for 2 weeks, after which the resulting colonies were counted. This compound was found to suppress the anchorage-independent growth of both cutaneous SCC and melanoma cells.
  • In Vivo Xenograft Model: The in vivo therapeutic effects were evaluated against solar-UV-induced skin cancer and melanoma growth in a xenograft mouse model. The study identified that this compound is a potent AKT and ODC inhibitor that effectively attenuated melanoma growth *in vivo_.
  • Mechanism Investigation (Luciferase Reporter Assay): To understand the signaling pathways affected, JB6 cells stably transfected with AP-1 or NF-κB reporters were used. Cells were treated with this compound before stimulation. Cutaneous SCC or melanoma cells were also transfected with these reporter plasmids and treated with this compound. The results showed that this compound's inhibitory activity was associated with markedly reduced NF-κB and AP-1 reporter activity.

Mechanism of Action in Cancer Signaling

This compound primarily exerts its anti-cancer effects through the dual inhibition of specific molecular targets. The following diagram illustrates the key signaling pathways involved:

herbacetin_mechanism This compound This compound AKT AKT (Protein Kinase B) This compound->AKT Inhibits ODC ODC (Ornithine Decarboxylase) This compound->ODC Inhibits NFkB NF-κB Activation AKT->NFkB Activates AP1 AP-1 Activation AKT->AP1 Activates CellProliferation Cell Proliferation & Survival AKT->CellProliferation Promotes Polyamines Polyamine Synthesis ODC->Polyamines NFkB->CellProliferation NeoplasticTransformation Neoplastic Transformation AP1->NeoplasticTransformation Polyamines->CellProliferation Promotes Polyamines->NeoplasticTransformation Induces Invisible CellProliferation->Invisible NeoplasticTransformation->Invisible Angiogenesis Angiogenesis & Metastasis Invisible->Angiogenesis

The diagram shows that this compound's multi-target action on AKT and ODC disrupts several critical processes in cancer development [1]. Furthermore, a separate study confirmed that in malignant melanoma, this compound also suppresses Matrix Metalloproteinase-9 (MMP9) mediated angiogenesis by blocking the EGFR-ERK/AKT signaling pathway, thereby inhibiting the formation of new blood vessels that tumors need to grow and spread [2].

Comparison with Related Flavonoids

This compound belongs to the flavonol subclass of flavonoids. Other related flavonols have also demonstrated anti-cancer potential, often by targeting pathways similar to those affected by this compound.

Flavonoid Primary Anti-Cancer Mechanisms (Based on In Vitro/In Vivo studies) Key Signaling Pathways Affected
This compound Dual inhibitor of AKT & ODC; anti-angiogenic [1] [2] PI3K/AKT, ODC/Polyamine, NF-κB, AP-1, EGFR-ERK [1] [2]
Kaempferol (KMP) Cell cycle arrest, apoptosis induction, inhibition of migration & invasion, chemotherapy sensitization [3] Modulates multiple pathways controlling proliferation and apoptosis [3]
Fisetin Inhibits proliferation, migration, and invasion [4] PI3K/AKT/mTOR [4]

Research Gaps and Future Directions

While the existing data is compelling, there are notable gaps in the research landscape that present opportunities for future investigation:

  • Limited Cancer Types: Evidence for this compound's efficacy is currently confined to a few cancers, particularly skin cancers and melanoma [1]. Its activity against other common cancers (e.g., lung, breast, pancreatic) in xenograft models remains largely unexplored.
  • Need for Direct Comparisons: There is a lack of head-to-head studies directly comparing the potency and efficacy of this compound with other flavonols like fisetin or kaempferol in the same experimental settings.
  • Pharmacokinetic Studies: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is needed to assess its potential as a lead compound for drug development.

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

302.04265265 Da

Monoisotopic Mass

302.04265265 Da

Heavy Atom Count

22

UNII

736854V2KE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Herbacetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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